Product packaging for Allyloxy propanol(Cat. No.:CAS No. 9042-19-7)

Allyloxy propanol

Cat. No.: B1583127
CAS No.: 9042-19-7
M. Wt: 116.16 g/mol
InChI Key: JTWOSPUWOVJQHH-UHFFFAOYSA-N
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Description

Contextualization within Organoether Chemistry

Allyloxy propanol (B110389) is classified within the broad family of organoethers, specifically as a glycol ether. ontosight.aiwikipedia.org Glycol ethers are characterized by the presence of an ether linkage within a glycol-derived structure. wikipedia.org What sets allyloxy propanol apart is the incorporation of a reactive allyl group (CH₂=CH-CH₂-), which imparts unique reactivity not typically found in saturated glycol ethers. solubilityofthings.com This dual functionality—a reactive double bond and a nucleophilic hydroxyl group—positions this compound as a versatile reagent in organic synthesis, bridging the gap between simple ethers and more complex functionalized molecules. solubilityofthings.com

The presence of both a hydrophilic hydroxyl group and a more hydrophobic allyl ether moiety gives the molecule an amphiphilic character. This property influences its solubility and its interactions at interfaces, a key consideration in applications such as surfactant and polymer chemistry. solubilityofthings.com The reactivity of the allyl group, susceptible to a variety of addition and modification reactions, further distinguishes it from many other organoethers. solubilityofthings.comontosight.ai

Historical Development and Initial Academic Inquiries

The scientific exploration of this compound is rooted in the broader history of allyl ether chemistry, which gained significant traction in the mid-20th century. Early research into allyl ethers primarily focused on their utility as protecting groups in carbohydrate chemistry, where the allyl group could be introduced and later selectively removed under specific conditions. Foundational studies in the 1960s established key reactions of allyl ethers, such as their isomerization to prop-1-enyl ethers.

Initial academic inquiries into this compound itself were driven by the need for specialized solvents and chemical intermediates with a balance of polarity and reactivity. Early synthetic routes typically involved the etherification of propylene (B89431) glycol with an allyl halide. ontosight.ai These pioneering studies provided the fundamental understanding of the compound's properties and reactivity, paving the way for its contemporary applications.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and expanding, with a significant focus on its application as a versatile chemical intermediate and a monomer for advanced materials. Its bifunctional nature is being exploited in increasingly sophisticated ways.

Detailed Research Findings:

Researchers are actively investigating this compound in several key areas:

Polymer Synthesis: The allyl group in this compound serves as a reactive handle for polymerization. It can participate in various polymerization techniques, including free-radical and photo-initiated processes, to create polymers with tailored properties. ontosight.aimdpi.comnih.gov These polymers can be further modified through post-polymerization reactions, such as thiol-ene "click" chemistry, to introduce a wide range of functionalities. acs.org

Chemical Intermediate: this compound is a valuable precursor for the synthesis of more complex molecules. The hydroxyl group can be oxidized to a ketone, while the allyl group can undergo reactions like epoxidation, dihydroxylation, and rearrangement. mdpi.com This allows for the creation of a diverse array of derivatives with potential applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai

Materials Science: The ability to functionalize this compound-based polymers has led to their exploration in materials science. For instance, research has shown their use in creating crosslinked networks and functional coatings. mdpi.comontosight.ai An emerging trend is the development of "greener" synthetic routes to allyloxyalcohols and their use in sustainable materials, such as isocyanate-free polyhydroxyurethanes. mdpi.com

Specialized Applications: Recent studies have highlighted novel applications for this compound derivatives. One such area is in the oil and gas industry, where copolymers containing allyloxy-2-hydroxy propane (B168953) sulfonic acid (AHPS) have been synthesized and evaluated as high-temperature fluid loss additives for oil well cementing. researchgate.net Another novel application involves the synthesis of 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers as potential absorbents for carbon dioxide. researchgate.netsrce.hr

Interactive Data Table: Properties of this compound Isomers

Property1-Allyloxy-2-propanol2-Allyloxy-1-propanolReference
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂ ontosight.ainih.gov
Molecular Weight 116.16 g/mol 116.16 g/mol ontosight.ainih.gov
Synonyms Propylene glycol 1-allyl etherPropylene glycol 2-allyl ether ontosight.ainih.gov

Interactive Data Table: Research Applications of this compound

Research AreaSpecific ApplicationKey FindingsReference
Polymer Chemistry Synthesis of functional polymersThe allyl group allows for post-polymerization modification via thiol-ene reactions. acs.org
Chemical Synthesis Intermediate for complex moleculesCan be oxidized at the hydroxyl group and undergo various reactions at the allyl group. mdpi.com
Materials Science Development of sustainable materialsUsed in the synthesis of isocyanate-free polyhydroxyurethanes. mdpi.com
Industrial Chemistry Oil well cementingCopolymers with AHPS act as high-temperature fluid loss additives. researchgate.net
Environmental Chemistry CO₂ AbsorptionPolyoxyethylene ether derivatives show potential for CO₂ capture. researchgate.netsrce.hr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B1583127 Allyloxy propanol CAS No. 9042-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enoxypropan-1-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOSPUWOVJQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864178
Record name 3-[(Prop-2-en-1-yl)oxy]propan-1-ol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6180-67-2, 9042-19-7
Record name 3-(2-Propen-1-yloxy)-1-propanol
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy-
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Record name Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy
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Record name 3-(prop-2-en-1-yloxy)propan-1-ol
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Synthetic Methodologies and Pathways for Allyloxy Propanol

Established Chemical Synthesis Routes

The production of allyloxy propanol (B110389) relies on well-documented chemical reactions that have been optimized for yield and selectivity. The primary routes include the formation of an ether linkage and the addition of a hydroxyl group to a precursor molecule.

Etherification Reactions

Etherification represents a fundamental approach to synthesizing allyloxy propanol, involving the formation of an ether bond between an allyl group and a propanol backbone.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. careers360.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. careers360.comwikipedia.org In this context, an alkoxide is generated from a propanol derivative, which then attacks an allyl halide, displacing the halide and forming the desired ether linkage. careers360.com

The choice of reagents is critical for the success of this synthesis. careers360.com Typically, a primary alkyl halide is preferred to minimize side reactions such as elimination. wikipedia.org The alkoxide can be prepared by reacting an alcohol with a strong base like sodium or potassium hydride. careers360.com For instance, the reaction of sodium propoxide with allyl chloride would yield this compound. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield of the ether product. francis-press.com

Table 1: Key Aspects of Williamson Ether Synthesis for this compound

FeatureDescription
Reaction Type Nucleophilic Substitution (SN2)
Nucleophile Propanol-derived alkoxide
Electrophile Allyl halide (e.g., allyl chloride, allyl bromide)
Key Advantage Versatility in synthesizing unsymmetrical ethers
Limitation Potential for elimination side reactions with secondary/tertiary halides

Modern synthetic strategies often employ catalytic methods to enhance the efficiency and sustainability of etherification reactions. For the synthesis of this compound, catalytic protocols can offer advantages over traditional stoichiometric methods. These reactions can be catalyzed by acids or metal complexes. nih.govrsc.org

Acid-catalyzed dehydration of a mixture of allyl alcohol and propanol can produce this compound, although this method can also lead to the formation of symmetrical ethers (diallyl ether and dipropyl ether) as byproducts. masterorganicchemistry.com

More advanced methods involve transition metal catalysts. For example, iridium-catalyzed allylic etherification allows for the direct use of alcohols as nucleophiles, avoiding the need to pre-form the alkoxide. nih.gov These reactions can exhibit high regio- and enantioselectivity. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of allylic ethers from allenols and alcohols. rsc.org Furthermore, nano metal oxides like α-Fe2O3 have shown excellent catalytic performance in the etherification of propylene (B89431) oxide with alcohols to produce propylene glycol ethers. researchgate.net

Table 2: Comparison of Catalytic Etherification Approaches

Catalyst TypeDescriptionAdvantages
Acid Catalysis Uses strong acids like sulfuric acid to promote dehydration.Simple and inexpensive.
Transition Metal Catalysis Employs catalysts like iridium or palladium complexes.High selectivity, milder reaction conditions.
Nano Metal Oxides Utilizes materials like α-Fe2O3 as heterogeneous catalysts.High conversion rates, catalyst reusability. researchgate.net
Williamson Ether Synthesis Approaches

Hydration Reactions

Hydration reactions, which involve the addition of water across a double bond or the opening of an epoxide ring, provide another major pathway to this compound.

A significant industrial method for producing propylene glycol ethers, including this compound, involves the reaction of propylene oxide with an alcohol. nih.goviarc.fr In the case of this compound synthesis, propylene oxide is reacted with allyl alcohol. This reaction can be catalyzed by either acids or bases to increase the reaction rate. metu.edu.tr

The industrial production often involves heating under pressure, sometimes without a catalyst. metu.edu.tr The reaction of propylene oxide with alcohols like methanol, ethanol, or propanol is a common route to various propylene glycol ethers. nih.goviarc.fr This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production.

The isomerization of propylene oxide can also yield allyl alcohol as a key intermediate, which can then be used in subsequent etherification reactions. wikipedia.orgoup.com

The synthesis of the propanol moiety of this compound can be achieved through the hydration of an alkene, specifically propene. This can be done either directly or indirectly. doubtnut.com

Direct hydration involves the acid-catalyzed addition of water to propene. libretexts.orglibretexts.org This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to propan-2-ol. chemguide.co.ukorganicmystery.com To obtain propan-1-ol, anti-Markovnikov addition methods like hydroboration-oxidation would be necessary. organicmystery.com The reaction is reversible, and conditions are optimized to favor alcohol formation. libretexts.orgchemguide.co.uk

Indirect hydration involves a two-step process. First, the alkene is reacted with sulfuric acid to form an alkyl sulfate (B86663) intermediate. This intermediate is then hydrolyzed with water to produce the alcohol. This method also generally follows Markovnikov's rule.

Table 3: Overview of Hydration Mechanisms for Propanol Synthesis

Hydration MethodDescriptionKey Features
Direct Hydration One-step, acid-catalyzed addition of water to propene.Reversible; typically follows Markovnikov's rule. libretexts.orgchemguide.co.uk
Indirect Hydration Two-step process via an alkyl sulfate intermediate.Also generally follows Markovnikov's rule.
Hydroboration-Oxidation A method to achieve anti-Markovnikov hydration of alkenes. organicmystery.comYields the less substituted alcohol (e.g., propan-1-ol from propene).

Propylene Oxide Hydration Strategies

Advanced Synthetic Techniques

Modern organic synthesis has moved towards more efficient and environmentally benign methods. For this compound, advanced techniques such as Phase Transfer Catalysis (PTC) and solvent-free conditions represent significant improvements over classical methods.

Phase Transfer Catalysis (PTC) in Allylation

Phase Transfer Catalysis is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. researchgate.netbibliotekanauki.pl In the synthesis of allyloxy alcohols, PTC is employed to overcome the insolubility of the alcohol's corresponding alkoxide in the organic phase where the allylating agent (e.g., allyl chloride) resides. rsc.org

The mechanism involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Me(n-Oct)₃N⁺Br⁻. rsc.orgresearchgate.net This catalyst transports the nucleophilic anion (the alkoxide, formed by the reaction of a diol with a base like sodium hydroxide (B78521) in the aqueous phase) across the phase interface into the organic phase. dntb.gov.ua Once in the organic phase, the alkoxide can react with the allyl chloride to form the desired ether linkage, regenerating the catalyst in the process. researchgate.net

Research has demonstrated the effectiveness of this method. For instance, the mono-O-allylation of butane-1,4-diol, a related symmetrical diol, was optimized using PTC. Improvements in the PTC method using a highly selective catalyst resulted in high yields and selectivity with minimal by-product formation. rsc.org Specifically, the use of Me(n-Oct)₃N⁺Br⁻ as the catalyst in a system of 50% aqueous NaOH and cyclohexane (B81311) as the solvent led to an 88% yield and 98% selectivity of the mono-allylated product. rsc.org

Table 1: Performance of Phase Transfer Catalysis in Mono-O-Allylation of Butane-1,4-diol

ParameterCondition/ValueReference
CatalystMe(n-Oct)3N+Br- (0.3 mol%) rsc.org
SolventCyclohexane rsc.org
Base50% NaOH(aq) rsc.org
Yield88% rsc.org
Selectivity98% rsc.org
By-products<1% (allyl chloride hydrolysis) rsc.org
Solvent-Free Synthetic Conditions

A significant advancement in green synthesis is the elimination of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. engineering.org.cn Solvent-free synthesis of allyloxy alcohols has been shown to be a highly effective and sustainable alternative. rsc.org These reactions often proceed faster due to higher reactant concentrations and can lead to purer products, simplifying work-up procedures. pu-toyama.ac.jp

In a comparative study, the mono-O-allylation of butane-1,4-diol was performed under non-catalytic, solvent-free conditions. rsc.org This approach involved using an excess of the diol and solid sodium hydroxide. The method proved to be exceptionally efficient, achieving a 99% yield of the mono-O-allylation product in a relatively short reaction time of 3.5 hours, with negligible by-product formation (<0.1%). rsc.org This sustainable method is well-suited for large-scale synthesis. rsc.org

The isomerization of allyloxy alcohols to 1-propenyloxyalcohols, another key reaction, has also been successfully performed under solvent-free conditions using ruthenium complexes as catalysts. bibliotekanauki.placs.org This atom-economical process is considered an environmentally sustainable method for producing these valuable monomers. acs.org

Table 2: Comparison of PTC vs. Solvent-Free Mono-O-Allylation

MethodYieldReaction TimeBy-productsCatalyst/SolventReference
Phase Transfer Catalysis (PTC)88%Not specified&lt;1%Yes (Catalyst and Organic Solvent) rsc.org
Solvent-Free99%3.5 hours&lt;0.1%No (Non-catalytic) rsc.org

Biocatalytic and Enzymatic Synthetic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and operation under mild conditions. mdpi.comrsc.org This approach is particularly valuable for producing chiral compounds.

Stereoselective Syntheses of Chiral Isomers

The synthesis of specific enantiomers of this compound, (S)- and (R)-3-allyloxy-propane-1,2-diol, has been successfully achieved using a chemoenzymatic strategy. researchgate.netresearchgate.net Starting from the racemic mixture of (RS)-3-allyloxy-propane-1,2-diol, a four-step process was developed where the majority of the reactions are carried out with biocatalysts. The key steps include regioselective acylations, asymmetric bioreduction of a prochiral ketone intermediate, and enzymatic alcoholysis, demonstrating the power of enzymes in controlling stereochemistry. researchgate.netresearchgate.net

Biocatalysis is recognized as an efficient and green pathway for preparing enantiomerically pure glycerol (B35011) monoethers (GMEs). researchgate.net The use of enzymes like lipases is common for the kinetic resolution of racemic compounds, allowing for the separation of enantiomers. For example, lipases can selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated, yielding two different optically active compounds.

Enzymatic Conversions for Specific Derivatives

The hydroxyl group in this compound provides a site for further functionalization, and enzymes can be used to create specific derivatives. mdpi.com The enzymatic synthesis of chiral (S)- and (R)-3-allyloxy-propane-1,2-diol involves the asymmetric bioreduction of an intermediate, 1-benzoyloxy-3-allyloxy-2-propanone, highlighting an enzymatic conversion to create a chiral diol. researchgate.netresearchgate.net Enzymes such as glycerol dehydrogenase have been noted for their utility in the enantioselective reduction of prochiral ketones to yield enantiomerically enriched diols. researchgate.net

Furthermore, lipases are versatile biocatalysts used in a wide range of reactions, including hydrolysis, esterification, and alcoholysis. These enzymatic processes can convert this compound or its precursors into a variety of valuable derivatives. The resulting optically active building blocks are useful starting materials for the synthesis of chiral pharmaceuticals, such as β-blockers. pu-toyama.ac.jp

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a clear illustration of the application of green chemistry principles. acs.orgresearchgate.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The methodologies discussed above align with several key principles of green chemistry:

Use of Catalysis: Both PTC and enzymatic methods rely on catalysts that are effective in small amounts and can be recycled, increasing efficiency and reducing waste. rsc.orgmdpi.com

Reduction of Derivatives: Biocatalytic routes can offer high chemo-, regio-, and enantioselectivity, often avoiding the need for protecting groups that add steps and generate waste. rsc.orgresearchgate.net

Safer Solvents and Auxiliaries: PTC methods allow for the use of water instead of hazardous organic solvents. researchgate.net The development of solvent-free conditions represents an even greater step, completely eliminating the need for a solvent auxiliary, which reduces pollution and simplifies purification. rsc.orgengineering.org.cn

High Atom Economy and Yields: Solvent-free synthesis, in particular, demonstrates excellent performance with near-quantitative yields and minimal by-products, maximizing the incorporation of starting materials into the final product. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are considered highly atom-economic as they, in theory, can incorporate all reactant atoms into the final product. nwnu.edu.cnrsc.org

The synthesis of 1-phenoxy-2-propanol, a structurally related ether, from phenol (B47542) and propylene oxide is an excellent example of an atom-economic addition reaction. researchgate.net This type of reaction, where the epoxide ring is opened by the alcohol, results in the formation of a single product with no stoichiometric by-products, representing 100% theoretical atom economy.

Table 1: Comparison of Reaction Efficiency in the Synthesis of Allyloxy Alcohols and Related Compounds

ProductReactantsCatalyst/ConditionsYield (%)Selectivity (%)Reference
1-Phenoxy-2-propanolPhenol, Propylene OxideAl2O3/MgO, 120°C, 5h98.2 (Conversion)99.3 researchgate.net
4-Allyloxybutan-1-olButane-1,4-diol, Allyl ChlorideSolvent-free, NaOH, 3.5h99>99.9 mdpi.com
4-Allyloxybutan-1-olButane-1,4-diol, Allyl ChloridePTC (Me(n-Oct)3N+Br−), Cyclohexane, 50% NaOH(aq)8898 mdpi.com
2-[2-(1-Propenyloxy)ethoxy]ethanol2-[2-(Allyloxy)ethoxy]ethanol[RuH2(CO)(PPh3)3], 80°C, 2h87- bibliotekanauki.pl

The Claisen rearrangement of aromatic allyl ethers is a classic example of a rearrangement reaction that exhibits 100% atom economy, where an O-allyl ether is thermally converted into a C-allyl compound. rsc.orgscirp.org While substitution reactions are common, they are inherently less atom-economic because they produce by-products. rsc.org For instance, the synthesis from a propanediol (B1597323) and allyl chloride using sodium hydroxide generates sodium chloride as a waste product.

Reaction efficiency is also determined by product yield and selectivity. As shown in Table 1, solvent-free, non-catalytic methods for producing allyloxyalcohols can achieve excellent yields (99%) and selectivity (>99.9%) under optimized conditions. mdpi.com The isomerization of allyloxyalcohols to propenyloxyalcohols, another highly atom-economic process, can also proceed with high yields using specific ruthenium catalysts. bibliotekanauki.pl

Sustainable Catalysis and Solvent Selection

The choice of catalyst and solvent system is paramount in developing sustainable synthetic pathways for this compound. The goal is to enhance reaction rates and selectivity while minimizing environmental impact.

Sustainable Catalysis Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with greater efficiency. nih.gov Both homogeneous and heterogeneous catalysts are employed in the synthesis and modification of allyloxyalcohols.

Homogeneous Catalysis : Transition metal complexes, particularly those based on ruthenium, are effective for the isomerization of the allyl group in allyloxyalcohols to a propenyl group, a transformation that can enhance reactivity in subsequent polymerization reactions. bibliotekanauki.plresearchgate.net Cobalt-based catalysts have also been developed for related transformations, such as the deprotection of (allyloxy)arenes, presenting a more sustainable alternative to noble metal catalysts. researchgate.net

Heterogeneous Catalysis : Solid catalysts offer significant environmental advantages, primarily their ease of separation from the reaction mixture and potential for reuse. nih.gov For the synthesis of 1-phenoxy-2-propanol, a mixed oxide of Al2O3/MgO has demonstrated outstanding catalytic performance, being easily recoverable and reusable for multiple cycles without significant loss of activity. researchgate.net

Phase Transfer Catalysis (PTC) : PTC is an effective technique for reactions involving immiscible reactants, such as the allylation of a diol in a biphasic system. This method can improve reaction rates and yields while allowing for the use of less hazardous solvents like cyclohexane instead of more problematic ones. mdpi.com

Table 2: Examples of Catalytic Systems in Allyl Ether Synthesis and Transformation

Catalyst TypeCatalyst ExampleReaction TypeKey AdvantagesReference
HeterogeneousAl2O3/MgOEtherification (Addition)High efficiency, reusability, easy separation researchgate.net
Homogeneous[RuH2(CO)(PPh3)3]IsomerizationHigh activity and productivity for specific substrates bibliotekanauki.pl
Phase Transfer CatalystMe(n-Oct)3N+Br−Etherification (Substitution)High selectivity, minimizes by-products mdpi.com
HomogeneousVitamin B12 (Cobalt)Deprotection (of allyloxyarenes)Sustainable, uses a natural complex researchgate.net

Solvent Selection The reduction or replacement of hazardous organic solvents is a primary goal of green chemistry. nih.gov For the synthesis of this compound, several sustainable approaches are viable:

Solvent-Free Synthesis : The most sustainable option is to eliminate the solvent entirely. The mono-O-allylation of butan-1,4-diol has been successfully performed under solvent-free conditions, achieving a 99% yield with minimal by-products. mdpi.com This approach significantly reduces waste and simplifies product purification.

Green Solvents : When a solvent is necessary, a range of environmentally benign alternatives to conventional volatile organic compounds (VOCs) are available. researchgate.net Water is an ideal green solvent due to its non-toxicity and availability, and its use is often facilitated in biocatalytic processes. nih.govmdpi.com Other classes of green solvents include ionic liquids (ILs), deep eutectic solvents (DESs), and alcohols like ethanol. researchgate.netmdpi.comacs.org These solvents are characterized by low vapor pressure, reducing air pollution, and can often be recycled. nih.gov For instance, alcohols and esters are generally considered solvents with low environmental risk. rsc.org

Chemical Reactivity and Reaction Mechanisms of Allyloxy Propanol

Transformations Involving the Hydroxyl Group

The hydroxyl group in allyloxy propanol (B110389) is a primary site for various chemical transformations, including oxidation, esterification, and functionalization for polymerization.

The secondary hydroxyl group of 1-allyloxy-2-propanol can be oxidized to yield ketones or aldehydes. Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and methyl (trifluoromethyl)dioxirane are effective for this transformation. researchgate.net For instance, the oxidation of 1-benzoyloxy-3-allyloxypropan-2-ol using PCC results in the formation of 1-benzoyloxy-3-allyloxy-2-propanone in good yield. researchgate.net

In some cases, oxidation can lead to a mixture of products. The oxidation of substituted homoallylic alcohols with t-BuOOH can result in both allylic oxidation and epoxidation products, indicating a radical-based mechanism. mdpi.com The characterization of these oxidation products is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography/Mass Spectrometry (GC/MS). mdpi.com

Oxidizing Agent Substrate Product(s) Reference
Pyridinium chlorochromate (PCC)1-benzoyloxy-3-allyloxypropan-2-ol1-benzoyloxy-3-allyloxy-2-propanone researchgate.net
Methyl (trifluoromethyl)dioxirane2-Propanol, 1-(2-propenyloxy)-Ketones or aldehydes
t-BuOOHSubstituted-1,5-hexadien-3-olsAllylic oxidation and epoxidation products mdpi.com

Allyloxy propanol readily undergoes esterification with carboxylic acids to form corresponding esters. This reaction is a fundamental transformation for modifying the properties of the molecule. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this purpose. masterorganicchemistry.com The reaction proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is another important pathway. masterorganicchemistry.com This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com In a basic medium, the reaction is initiated by the nucleophilic attack of an alkoxide on the ester's carbonyl group. masterorganicchemistry.com In an industrial setting, transesterification is a key process for producing alkyl esters of carboxylic acids, with catalysts like metal alkoxides being employed to achieve high yields and shorter reaction times. google.comgoogle.com For example, the transesterification of methyl 10-undecenoate with various alcohols can be effectively catalyzed by Cp′TiCl3 (Cp′ = Cp, C5Me5). acs.org

The hydroxyl and allyl groups of this compound serve as sites for functionalization to create polymerizable monomers. ontosight.aicymitquimica.com For instance, this compound can be copolymerized with acrylic acid to form polymers with specific properties. prepchem.com The allyl group itself is a key functional moiety that allows for post-polymerization modifications. nih.gov

Various polymerization techniques, such as ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, are used to synthesize polymers with allyl functionalities. nih.gov These allyl-terminated polymers can be further modified through reactions like thiol-ene "click" chemistry, which allows for the introduction of diverse functional groups. nih.govgoogle.com This versatility makes this compound a valuable building block in the synthesis of functional polymers for various applications. ontosight.aicymitquimica.com

Esterification and Transesterification Pathways

Reactivity of the Allyl Ether Moiety

The allyl ether group in this compound exhibits its own distinct reactivity, primarily involving cleavage of the ether linkage and participation in radical reactions.

The ether linkage in this compound can be cleaved under various conditions. Strong acidic or basic conditions can lead to the cleavage of the ether bond, yielding propanol and allyl alcohol. Palladium-catalyzed reactions are also effective for the deprotection of allyl ethers. organic-chemistry.org For instance, a palladium catalyst in the presence of a base can selectively cleave aryl allyl ethers. organic-chemistry.org

Other methods for allyl ether cleavage include the use of samarium(II) iodide (SmI2) in the presence of water and an amine, which provides good yields for the deprotection of alcohols and carbohydrates. organic-chemistry.org A mixture of trihaloboranes can also trigger a regioselective cleavage of unsymmetrical alkyl ethers. organic-chemistry.org Additionally, low-valent titanium reagents have been shown to effectively deallylate allyl ethers under mild conditions. nih.gov An oxidative cleavage method using an oxoammonium salt in a biphasic solvent system can convert allyl ethers into their corresponding aldehydes. rsc.org

Reagent/Catalyst Conditions Products Reference
Strong acid or base-Propanol and allyl alcohol
Palladium catalystBasic conditionsAryl alcohol (from aryl allyl ether) organic-chemistry.org
SmI2/H2O/i-PrNH2-Alcohol organic-chemistry.org
Trihaloboranes-Alkyl alcohol and alkyl bromide organic-chemistry.org
Low-valent titanium reagentMild conditionsAlcohol nih.gov
Oxoammonium saltBiphasic solvent system, mild heatingAldehyde rsc.org

The allyl group of this compound can participate in radical reactions. The reactivity of allyl radicals is a subject of detailed study, with research investigating the kinetics of their reactions with other radicals. acs.org In the context of polymerization, the allyl group can be utilized in radical cascade cyclization reactions. researchgate.net For instance, 2-(allyloxy)arylaldehydes can undergo radical cascade annulation reactions triggered by various radicals to synthesize chroman-4-one derivatives. researchgate.net

The control of these radical reactions is crucial for achieving desired products. The reactions of α-hydroxyalkyl radicals, such as the 2-propanol radical, are complex and can proceed through various competing mechanisms, including proton-coupled electron transfer (PCET) and hydrogen atom transfer. nih.gov Understanding these mechanisms is essential for controlling the outcome of radical reactions involving this compound. Theoretical studies using density functional theory (DFT) help in elucidating the most favorable reaction pathways. nih.gov

Cycloaddition Reactions and Stereochemical Implications

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated starting materials. wikipedia.org In the context of this compound, the allyl group serves as a key component in these transformations. These reactions are often characterized by high regio- and stereoselectivity, with the stereochemistry of the resulting product being directly influenced by the stereochemistry of the reactants. numberanalytics.com

Common types of cycloaddition reactions include:

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. numberanalytics.comyoutube.com The reaction is known for its high degree of stereospecificity. numberanalytics.com

[2+2] Cycloadditions: These reactions, typically initiated photochemically, involve two alkene components to form a cyclobutane (B1203170) ring. numberanalytics.com They can also exhibit high regio- and stereoselectivity. numberanalytics.com

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole and a dipolarophile to create a five-membered heterocyclic ring. numberanalytics.com The stereochemistry of the product is determined by the stereochemistry of the starting materials. numberanalytics.com

The stereochemical outcome of these reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. libretexts.org For a cycloaddition to occur, a bonding interaction between the HOMO of one reactant and the LUMO of the other is required. libretexts.org The symmetry of these orbitals dictates whether the reaction proceeds through a suprafacial (on the same face) or an antarafacial (on opposite faces) pathway, which in turn determines the stereochemistry of the adduct. libretexts.orgkharagpurcollege.ac.in Most thermal cycloadditions with (4n+2) π electrons, like the Diels-Alder reaction, proceed via a suprafacial-suprafacial pathway. wikipedia.orglibretexts.org

Isomerization and Rearrangement Studies

The allyl group in this compound can undergo isomerization to form a prop-1-enyl ether. This transformation is often catalyzed by transition metal complexes, particularly those based on ruthenium. researchgate.net The isomerization is a key step in certain synthetic strategies, as the resulting propenyl ether can be readily hydrolyzed under acidic conditions, providing a method for the selective removal of the allyl protecting group.

Studies have shown that the isomerization of allyloxy alcohols can be highly selective, yielding either the 1-propenyl derivative or a cyclic acetal (B89532) of propanal, depending on the transition metal catalyst (e.g., Ru, Rh) employed. researchgate.net The choice of catalyst can direct the reaction pathway, highlighting the importance of catalyst selection in controlling the outcome of the transformation. researchgate.net

Furthermore, the strategic use of alkene isomerization can enable subsequent reactions. For instance, the isomerization of allylic vinyl acetals, which can be derived from allylic alcohols, facilitates the Coates-Claisen rearrangement under mild conditions using Lewis or Brønsted acids. nih.gov

Intermolecular and Intramolecular Reaction Dynamics

The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comambeed.com While this compound itself is not a typical Michael acceptor, its derivatives can participate in such reactions. The allyl group can be modified to contain an electron-withdrawing group, making the β-carbon susceptible to nucleophilic attack. solubilityofthings.com The reaction proceeds in three main steps: deprotonation of the nucleophile to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

The versatility of the Michael addition allows for the use of a wide range of nucleophiles, including enolates, organocuprates, thiols, and amines. masterorganicchemistry.com Phosphines have also been explored as organocatalysts for Michael-type additions. mdpi.com

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. nih.gov A prominent example is the Claisen rearrangement, a solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.org this compound, containing an allyl ether moiety, can undergo a Claisen rearrangement upon heating to form a γ,δ-unsaturated carbonyl compound. libretexts.org

The reaction proceeds through a concerted, cyclic transition state involving the movement of six electrons. libretexts.org The stereochemistry of the starting material influences the stereochemistry of the product. Palladium(II) salts have been shown to catalyze the Cope rearrangement, a related solubilityofthings.comsolubilityofthings.com-sigmatropic shift of 1,5-dienes, and have also been applied to catalyze the asymmetric solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement of allyloxy- and propargyloxyindoles. nih.govnsf.gov

Vinylogous urethanes derived from 4-allyloxyketoesters have been observed to undergo thermal solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangements to produce compounds with N-substituted quaternary carbon centers. nih.gov In some cases, solubilityofthings.comresearchgate.net-sigmatropic rearrangements can also occur. nih.gov

Thiol-ene "click" chemistry is a powerful and efficient method for post-polymerization modification. rsc.orgresearchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene (the "ene"). nih.gov The allyl group of this compound serves as the "ene" component in this reaction.

This method is highly valued for its numerous advantages, including being metal-free and proceeding under mild conditions, often initiated by UV radiation or thermal initiators. nih.govmdpi.com It is not particularly sensitive to moisture or oxygen and exhibits high regioselectivity, leading to the formation of thioether linkages. nih.gov The reaction proceeds via a step-growth mechanism. mdpi.com

Thiol-ene chemistry has been successfully used to functionalize polymers, including aliphatic polycarbonates, by reacting them with various thiols to introduce new functional groups. researchgate.netrsc.org This approach allows for the tailoring of polymer properties for specific applications. mdpi.com

Sigmatropic Rearrangements

Catalytic Aspects in this compound Transformations

Catalysis plays a crucial role in many of the transformations involving this compound, enabling reactions to proceed under milder conditions and with greater selectivity.

Isomerization: Transition metal complexes, particularly those of ruthenium, are effective catalysts for the isomerization of the allyl ether in allyloxyalcohols to 1-propenyl ethers. researchgate.netmdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the isomerization. researchgate.net

Sigmatropic Rearrangements: Lewis acids and transition metal complexes, such as those of palladium(II), can catalyze Claisen and Cope rearrangements. nih.govnih.gov Chiral catalysts have been developed for asymmetric versions of these reactions. nih.gov

Michael Additions: Lewis or Brønsted bases are often required to catalyze the oxa-Michael addition of alcohols. researchgate.net

Hydrogen Transfer Reactions: Ruthenium-based catalysts have been used for the catalytic transfer hydrogenation of biomass-derived molecules using alcohols like 2-propanol as the hydrogen donor. mdpi.com Iron oxide-based catalysts have been shown to catalyze the conversion of glycerol (B35011) to allyl alcohol via a hydrogen transfer mechanism. mdpi.com

Allylation: Palladium/Lewis acid systems have been used to catalyze the mono-O-allylation of polyols. mdpi.com Molybdenum oxide on a titania support has been proposed as a heterogeneous catalyst for the dehydrative allylation of allyl alcohol with other alcohols. mdpi.com

The development of new catalytic systems continues to expand the synthetic utility of this compound and related compounds, offering more efficient and environmentally friendly reaction pathways. mdpi.comresearchgate.net

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers a powerful tool for the precise functionalization of the this compound molecule. wikipedia.org This approach allows for high selectivity under often mild reaction conditions due to the well-defined nature of the molecular catalytic species.

A significant area of research is the hydroformylation of the allyl group. This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond, transforming the allyl ether into a hydroxy-aldehyde, a valuable precursor for diols and other specialty chemicals. wikipedia.orggoogle.com Rhodium complexes, particularly those modified with phosphine (B1218219) ligands like triphenylphosphine (B44618), are effective homogeneous catalysts for this transformation. acs.orgresearchgate.net The reaction, however, can be complex. For the related substrate, allyl alcohol, hydroformylation is often accompanied by a competing isomerization reaction that converts the allyl substrate into propanal. acs.orgchemicalpapers.com The choice of catalyst, ligand, and reaction parameters is crucial to steer the reaction towards the desired hydroformylated product. acs.org

For example, in the rhodium-catalyzed hydroformylation of allyl alcohol, the ratio of phosphine ligand to rhodium (P/Rh) and the partial pressures of hydrogen and carbon monoxide significantly influence the product distribution. acs.org

Table 1: Effect of Reaction Parameters on the Rhodium-Catalyzed Hydroformylation of Allyl Alcohol. acs.org
Catalyst SystemP/Rh RatioPressure (psig, H₂/CO)Temperature (°C)Key ProductsNormal/Branched (n/b) Ratio of Hydroxy-aldehydes
Rh/PPh₃201000 (1:1)1004-Hydroxybutanal, 2-Methyl-3-hydroxypropanal, Propanal2.1
Rh/PPh₃1001000 (1:1)1004-Hydroxybutanal, 2-Methyl-3-hydroxypropanal, Propanal1.8
Rh/P(OPh)₃201000 (1:1)804-Hydroxybutanal, 2-Methyl-3-hydroxypropanal, Propanal1.9

Another novel approach to the selective functionalization of allyloxy groups involves the use of vitamin B12 as a homogeneous catalyst. Research has demonstrated that vitamin B12, when photochemically reduced to its Co(I) state, can catalyze the deprotection of (allyloxy)arenes. researchgate.net This reaction proceeds through an SN2' mechanism, offering a sustainable alternative to methods that rely on noble metals for the cleavage of allyl ethers. researchgate.net This highlights the potential for bio-inspired catalysts in the selective transformation of allyloxy-containing compounds.

Heterogeneous Catalysis for Process Optimization

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants (typically a solid catalyst with a liquid or gas substrate), is central to optimizing chemical processes involving this compound and its derivatives. numberanalytics.com The primary advantages of this approach include the ease of catalyst separation from the product stream, catalyst recyclability, and often enhanced thermal stability, which are critical for large-scale, environmentally friendly, and cost-effective industrial production. researchgate.net

An important application is in the synthesis of precursors to this compound. For instance, the production of 1-allyloxy-3-chloro-2-propanol, a key intermediate, is traditionally catalyzed by homogeneous mineral acids like sulfuric acid. researchgate.net However, these catalysts are corrosive and difficult to separate. The use of nanocrystalline Beta zeolite, a solid acid catalyst, overcomes these limitations. This heterogeneous catalyst facilitates the alcoholysis of epichlorohydrin (B41342) with allyl alcohol efficiently and can be readily recovered and reused, making the process more sustainable. researchgate.net

The functionalization of the allyl group can also be achieved using heterogeneous systems. The cycloaddition of carbon dioxide to allyl glycidyl (B131873) ether (a structurally related epoxide) to form a functionalized cyclic carbonate is effectively catalyzed by silica-supported ionic liquids. researchgate.net This solventless reaction demonstrates the power of heterogeneous catalysis in process intensification. The catalyst can be reused for several cycles without a significant drop in activity. researchgate.net

Table 2: Heterogeneous Catalysis for Cyclic Carbonate Synthesis from Allyl Glycidyl Ether (AGE) and CO₂. researchgate.net
CatalystCo-catalystTemperature (°C)Pressure (MPa)Time (h)AGE Conversion (%)
Silica-supported Imidazolium ILNone1301.0560.1
Silica-supported Imidazolium ILZnBr₂1301.0594.5
Silica-supported Imidazolium IL (3rd Reuse)ZnBr₂1301.0590.2

Furthermore, the selective hydrogenation of the carbon-carbon double bond in the allyl group, without affecting other functional groups, can be achieved using heterogenized catalysts. An immobilized cationic rhodium(I) catalyst bearing a diphosphine ligand has been shown to be effective for the chemoselective hydrogenation of various functionalized alkenes. nih.gov Such systems combine the high selectivity of homogeneous catalysts with the practical process advantages of heterogeneous systems, as the catalyst is readily recycled. nih.gov The principles of heterogeneous catalysis, involving the adsorption of reactants onto the catalyst surface, surface reaction, and subsequent desorption of products, are fundamental to designing these optimized processes. numberanalytics.com

Polymerization Chemistry and Materials Applications

Allyloxy Propanol (B110389) as a Monomer and Reactive Diluent

Allyloxy propanol and its derivatives serve as functional monomers that can be incorporated into polymer chains, or as reactive diluents that modify the rheological properties of resin systems before curing. wikipedia.org Unlike volatile solvents, reactive diluents become a permanent part of the polymer structure, which can enhance properties such as flexibility and adhesion while reducing volatile organic compound (VOC) emissions. wikipedia.org Its utility is demonstrated in various polymerization systems, including those for synthesizing coupling agents and modifying synthetic resins. yuanlianchem.com

The allyl group of this compound is susceptible to radical polymerization. This process is typically initiated by radical sources like peroxides or by UV radiation in the presence of a photoinitiator. rsc.org The polymerization proceeds via a chain-growth mechanism, where the double bond of the allyl group reacts, leading to the formation of polymer chains. This pathway is fundamental to creating cross-linked thermosetting networks. researchgate.net

A notable derivative, 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS), is employed as a polymerizable surfactant in radical polymerization. zxchem.comgoogle.com It can be copolymerized with monomers such as acrylamide (B121943) and acrylic acid to produce novel hydrogels. researchgate.net This process utilizes a radical initiator, like benzoyl peroxide, to start the polymerization of the vinyl and allyl monomers, forming a cross-linked three-dimensional structure. researchgate.net The incorporation of the allyloxy group via radical polymerization is also a key step in forming certain hybrid polymer systems and fluoropolymers. google.comgoogle.com

Anionic polymerization of monomers containing allyloxy groups presents a more complex scenario compared to radical pathways. The oxyanionic polymerization of alkylene oxides, for instance, can be complicated by chain transfer reactions involving the monomer. acs.org This is a characteristic issue with allyl-containing monomers, where transfer reactions can lead to lower molecular weight polymers. researchgate.net

However, specific studies on monomers like methyl α-(allyloxymethyl)acrylate (AMA) and tert-butyl α-(allyloxymethyl)acrylate (ABA) show that anionic polymerization can proceed, though the outcome is highly dependent on the initiator and reaction conditions. acs.org For example, using lithium-based initiators with AMA resulted in largely uncyclized polymers, whereas a magnesium-based initiator led to a significant degree of cyclization (70%). acs.org For ABA, anionic polymerization consistently produced polymers with a high degree of cyclization (>80%). acs.org These findings suggest that anionic cyclopolymerization is favored when the interaction between the countercation and the propagating chain end is weak. acs.org In related systems, such as the copolymerization of propylene (B89431) oxide (PO) and allyl glycidyl (B131873) ether (AGE), anionic ring-opening polymerization (ROP) has been successfully employed using catalysts like a potassium acetate/18-crown-6 ether complex to create functional polyethers. nih.gov

This compound derivatives are frequently copolymerized with other monomers to impart specific functionalities into the final polymer. For example, 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt (AHPS) has been used as a functional surfactant in the polymerization of fluoromonomers. google.com It is also a key component in the synthesis of copolymers for high-temperature fluid loss additives in industrial applications, where it is polymerized with monomers like 2-acrylamido-2-methyl propane (B168953) sulfonic acid (AMPS), N,N-dimethylacrylamide (NNDMA), and acrylic acid (AA). researchgate.net

In the field of polyethers, allyl glycidyl ether (AGE), a structurally related epoxide, is copolymerized with propylene oxide (PO) to introduce pendant allyl groups along the polyether backbone. nih.gov These groups are then available for further modification. The reactivity of the monomers can be controlled to produce copolymers with specific microstructures. nih.gov Studies on the copolymerization of propylene with allylamine, pretreated with alkylaluminum, have also shown that amino-terminated polypropylene (B1209903) can be synthesized, demonstrating the versatility of allyl monomers in coordination polymerization systems. researchgate.net

Table 1: Molecular Characteristics of Poly(propylene oxide)-co-(allyl glycidyl ether) Copolymers Data sourced from a study on quasi-alternating copolymerization driven by an acetate-based catalyst. nih.gov

Feed Molar Ratio ([PO]₀/[AGE]₀)Molar Fraction of AGE in Copolymer (f_AGE)Number Average Molecular Weight (M_n, g/mol)Dispersity (Ɖ_M)
90/100.1224501.18
75/250.2627001.16
50/500.4832001.17
25/750.7339501.20
10/900.8945001.19

Anionic Polymerization and Chain Transfer

Role in Cross-linking and Network Formation

The presence of the polymerizable allyl group makes this compound and its derivatives valuable components for creating cross-linked polymer networks. researchgate.net These networks exhibit improved thermal stability, mechanical strength, and solvent resistance due to the covalent bonds formed between polymer chains. researchgate.net The cross-linking can be induced thermally or photochemically. researchgate.net

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. researchgate.net this compound derivatives are instrumental in the synthesis of advanced hydrogels. In one study, a novel hydrogel was created by the free-radical polymerization of acrylamide (AAm) and acrylic acid (AA) with 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS). researchgate.net The allyl group of AHPS participates in the cross-linking process, which significantly enhances the swelling capacity of the resulting hydrogel. researchgate.net

The incorporation of the this compound derivative creates a more robust and absorbent network structure. Research has shown that a hydrogel containing AHPS reached a swelling percentage of 7,071% in distilled water, a dramatic increase compared to the 1,055% swelling of a similar hydrogel prepared without it. researchgate.net This demonstrates the critical role of the allyloxy group in forming an efficient cross-linked network for hydrogel applications. researchgate.net

Table 2: Swelling Capacity of Hydrogels With and Without this compound Derivative (AHPS) Data sourced from a study on methylene (B1212753) blue removal using a novel hydrogel. researchgate.net

Hydrogel CompositionMaximum Swelling Percentage (%) in Distilled Water
P(AAm-AA)1055
P(AAm-AA-AHPS)7071

Hybrid polymer systems, such as interpenetrating polymer networks (IPNs) and graft copolymers, are materials composed of two or more distinct polymers that are physically entangled or chemically bonded. Allyloxy groups play a key role in forming the covalent linkages necessary for these structures.

Furthermore, allyloxy groups are used to create hybrid aqueous polymer dispersions. Alkyd resins containing allyloxy groups can be dispersed in water and then undergo polymerization with ethylenically unsaturated monomers, such as acrylates. google.comgoogle.com This process, often conducted via mini-emulsion polymerization, grafts the acrylic polymer onto the alkyd resin backbone. google.comgoogle.com The resulting hybrid dispersion combines the desirable properties of both polymer types, such as the film-forming capabilities of alkyds and the durability of acrylics. google.com

Cross-linking in Hydrogel Synthesis

Design and Synthesis of Functional Polymers

The strategic incorporation of this compound into polymer chains allows for precise control over the final material's architecture and chemical characteristics. The allyl ether functionality is particularly valuable for creating cross-linked networks and introducing specific properties without causing the yellowing that can occur with other unsaturated compounds. google.com

This compound and its derivatives are instrumental in the synthesis and modification of polyether architectures. Polyethers are a class of polymers characterized by ether linkages in their main chain and are widely used as nonionic surfactants and as polyols for polyurethane production. researchgate.net The introduction of allyl groups into polyether structures provides a reactive handle for further chemical transformations.

Allyloxypropanols can be synthesized by the catalyzed reaction of allyl alcohol with propylene oxide. google.com The resulting molecule can then act as an initiator or comonomer in ring-opening polymerization (ROP) of epoxides like propylene oxide (PO) or ethylene (B1197577) oxide (EO). During the anionic ROP of PO, a competing chain transfer reaction can occur, leading to the formation of an allyloxy group at the start of a polymer chain. rsc.org While sometimes considered a side reaction that introduces unsaturation, this process can also be harnessed to intentionally create allyl-terminated polyether chains. researchgate.netrsc.org These allyl-functionalized polyethers can then be used in subsequent reactions, such as hydrosilylation or thiol-ene click chemistry, to create more complex architectures like graft copolymers or cross-linked networks.

Research has shown that various initiating systems in PO polymerization lead to different levels of unsaturation, represented by allyloxy, propenyloxy, and vinyloxy starting groups. researchgate.net This demonstrates that the choice of catalyst and reaction conditions can be used to control the incorporation of allyl functionalities into the polyether structure.

Polyurethanes are a major class of polymers formed by the reaction of polyols (polymers with multiple hydroxyl groups) with di- or polyisocyanates. wikipedia.orgessentialchemicalindustry.org this compound is utilized as a component in the synthesis of the polyol precursors, thereby embedding the reactive allyl functionality into the resulting polyurethane network.

In the context of air-drying coating compositions, this compound can be chemically bound into alkyd or polyester (B1180765) resins, which then act as the polyol component in a polyurethane system. google.com The key advantage of using allyl ether compounds over traditional unsaturated fatty acids is their ability to undergo oxidative cross-linking at ambient conditions to form a hard, durable film without the associated yellowing that plagues many oil-based coatings. google.com The allyl groups react with oxygen from the air, leading to the formation of a cross-linked polymer network.

The structure of the polyol is critical in determining the final properties of the polyurethane. essentialchemicalindustry.org By incorporating this compound, manufacturers can create polyurethane derivatives that are not only flexible or rigid as desired but also possess the capacity for further reactions or specific performance characteristics like enhanced weatherability and color stability. google.com

The concentration of allyloxy groups within a polymer is a critical design parameter that allows for the fine-tuning of its physical and chemical properties. By controlling the ratio of this compound to other monomers, researchers can systematically alter material characteristics from the molecular level to the macroscopic scale.

Studies on various polymer systems have demonstrated a clear correlation between allyloxy content and material performance. For example, in thermally rearranged polyimides, increasing the number of allylated units results in a nearly linear change in properties such as film density and an increase in gas permeability. rsc.org This is attributed to an increase in the fractional free volume within the polymer matrix. Furthermore, a higher degree of allylation can significantly lower the thermal rearrangement temperature, in some cases by as much as 80 °C. rsc.org

In the development of advanced materials for energy storage, the number of allyloxy linkers in sulfur-linked polymers has been shown to directly influence the material's electronic properties. jiangnan.edu.cn A higher density of allyloxy groups leads to a narrower bandgap, which facilitates electron transfer and improves the electrical conductivity of the polymer, ultimately enhancing battery performance. jiangnan.edu.cnacs.org Similarly, in thiol-ene polymer networks, the mechanical properties can be precisely controlled by adjusting the ratio of allyl to thiol monomers, enabling the fabrication of materials ranging from soft and flexible to hard and rigid. researchgate.net

Table 1: Effect of Allyloxy Content on Polymer Properties
Polymer SystemProperty AffectedEffect of Increasing Allyloxy ContentReference
Thermally Rearranged PolyimidesFilm Density & PermeabilityLinear increase in density and permeability rsc.org
Thermally Rearranged PolyimidesThermal Rearrangement (TR) TemperatureSignificant reduction in TR temperature rsc.org
Sulfur-Linked Polymers (for batteries)Electronic BandgapNarrows the bandgap, improving conductivity jiangnan.edu.cn
Thiol-Ene NetworksMechanical Properties (Elastic Modulus)Allows tuning from soft/elastic to hard/rigid researchgate.net

Polyurethane Precursors and Derivatives

Advanced Material Fabrication

The unique reactivity of the allyl group in this compound-derived polymers makes them suitable for the fabrication of sophisticated materials with specialized applications, including stable pigment dispersions and novel gas-capture media.

In the field of inks and coatings, achieving a stable, uniform dispersion of pigment particles is crucial. Polymers containing this compound moieties are used to create highly effective encapsulated pigments. A notable example is the use of allyloxy nonyl-phenoxypropanolpolyoxyethyleneetherammonium sulfonate (ANPS) as a polymerizable dispersant. researchgate.netresearchgate.netemerald.com

The encapsulation process involves first using ANPS to pre-disperse the pigment particles in an aqueous medium. researchgate.net Subsequently, other monomers like styrene (B11656) are added, and an emulsion polymerization is initiated. During polymerization, the ANPS molecules, which are adsorbed onto the pigment surface, copolymerize with the added monomers. researchgate.net This forms a permanent, cross-linked polymer shell around each individual pigment particle.

This encapsulation method yields pigment dispersions with significantly enhanced stability. researchgate.net The polymer layer provides steric and electrostatic repulsion, preventing the pigment particles from agglomerating. researchgate.net Research findings confirm that these encapsulated pigments exhibit excellent stability against centrifugal forces, temperature fluctuations, and changes in pH. researchgate.netemerald.com The thickness and properties of the encapsulation layer can be modulated by adjusting the amount and type of comonomers used in the polymerization step. researchgate.net

Table 2: Research Findings on Polymer-Encapsulated Pigments Using an this compound Derivative (ANPS)
FindingMethodology/ObservationResult/ConclusionReference
Formation of Encapsulation LayerTransmission Electron Microscopy (TEM) and Thermogravimetric Analysis (TGA)Provided direct evidence of a polymer layer formed on the pigment surface. researchgate.netemerald.com
Dispersion StabilityCentrifugation, Freeze-Thaw Cycles, pH and Electrolyte AdditionDispersion showed excellent stability to centrifugal force, temperature, pH, and electrolytes. researchgate.netresearchgate.net
Control of Particle SizeDynamic Light Scattering (DLS)Optimal particle size achieved by controlling the mass ratio of ANPS to pigment and comonomer to pigment. researchgate.net
Improved WettabilityContact Angle AnalysisThe wettability of the pigment was significantly improved after polymer encapsulation. emerald.com

Derivatives of this compound have been synthesized and investigated as novel physical absorbents for gas capture, particularly for carbon dioxide (CO₂). One such class of materials is 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers (ANAPEs). researchgate.net These compounds are polymeric surfactants that have been specifically designed to absorb CO₂.

Studies using an isochoric saturation method have measured the solubility of CO₂ in ANAPEs with varying polyoxyethylene chain lengths (e.g., adduct numbers of 10 and 15) across a range of temperatures and pressures. researchgate.net The results show that the solubility of CO₂ in these absorbents increases linearly with increasing pressure but decreases with increasing temperature, which is characteristic of a physical dissolution process. researchgate.net This behavior is crucial for industrial applications, as the CO₂ can be captured at high pressure and/or low temperature and then released (regenerating the absorbent) by lowering the pressure or increasing the temperature. aaqr.org

Thermodynamic analysis of the absorption process revealed that the dissolution of CO₂ in ANAPEs is an exothermic process, as indicated by a negative enthalpy of solution (ΔsolH). researchgate.net This suggests that the interactions between the CO₂ molecules and the absorbent are energetically favorable. Such research provides fundamental data necessary for the design and optimization of new liquid absorbents for post-combustion carbon capture technologies. researchgate.net

Polymer-Based Cathodes for Energy Storage Systems

Polymer-based organic batteries are an emerging class of energy storage devices, and materials derived from monomers like this compound are being explored for use as cathode materials. acs.org Unlike traditional inorganic cathodes, polymer-based systems offer potential advantages such as flexibility, lower cost, and tunable properties. mdpi.com The functional groups inherent to polymers derived from this compound are key to their performance in energy storage systems.

The allyl ether group, for instance, can be leveraged to create organosulfur polymers. Through post-polymerization modification, such as thiol-ene reactions, sulfur can be covalently bonded to the polymer backbone. rsc.org This is significant because organosulfur compounds are promising cathode materials for high-energy rechargeable batteries, like lithium-sulfur (Li-S) and potassium-sulfur (K-S) batteries, due to sulfur's high theoretical specific capacity. rsc.orgmdpi.com The polymer framework helps to mitigate common issues in sulfur batteries, such as the dissolution of polysulfides into the electrolyte (the "shuttle effect"), which improves cycle life and stability. rsc.orgrsc.org

Research into sulfur-linked polymers with allyloxy linkers for K-S batteries has demonstrated the importance of the linker structure. By tuning the number of allyloxy groups, researchers can influence the material's bandgap and its interaction with potassium polysulfides. jiangnan.edu.cn A higher number of allyloxy linkers can lead to a narrower bandgap, facilitating better electron transfer and improved electrical conductivity. jiangnan.edu.cn Furthermore, the allyloxy moieties show strong interaction with potassium polysulfides, which is crucial for inhibiting the shuttle effect and achieving high capacity retention. jiangnan.edu.cn

Polymer Cathode MaterialSulfur Content (wt %)Initial Discharge Capacity (at 0.1C)Capacity Retention (after 200 cycles)Key Finding
poly(S4-TABQ)~71%~1225 mAh g⁻¹94.5%Abundant allyloxy linkers enhance polysulfide interaction and charge transfer. jiangnan.edu.cn
poly(S2-BAAQ)---Fewer linkers result in a wider bandgap compared to poly(S4-TABQ). jiangnan.edu.cn
poly(S1-ANQ)---Demonstrates the tunability of electrochemical properties via linker density. jiangnan.edu.cn

Post-Polymerization Functionalization Strategies

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of functional monomers. acs.org Polymers created from this compound are ideal candidates for PPM due to the presence of two distinct functional handles: the allyl group's carbon-carbon double bond and the propanol's hydroxyl group. These groups can be modified through various chemical reactions to introduce a wide range of new functionalities. nih.gov

Common modification techniques for the allyl group include thiol-ene click reactions, epoxidation, bromination, and dihydroxylation. nih.govmdpi.com The hydroxyl group, meanwhile, can be readily modified through reactions like esterification. The ability to perform these modifications allows for the creation of a diverse library of polymers from a single parent polymer backbone.

Sequential Modification Techniques

Sequential modification involves the step-by-step functionalization of a polymer, often targeting different reactive sites in a controlled order. This approach allows for the creation of complex, multifunctional materials. researchgate.netnih.govrsc.org

A representative strategy involves synthesizing a polymer with aldehyde groups and then performing a Barbier-type allylation to introduce a homoallylic alcohol structure, which contains both a secondary alcohol and a terminal alkene—the same core functionalities found in a polymerized this compound unit. acs.org This polymer can then undergo further sequential modifications. For example, the alcohol group can be converted to an ester, and the alkene can subsequently be modified via a thiol-ene click reaction. acs.org This step-wise process enables the precise installation of multiple, different functional groups onto the same repeating unit. acs.org The efficiency of each step is critical and is often monitored by spectroscopic methods. acs.org

Reaction StepReagentsTargeted GroupResulting GroupConversion EfficiencyReference
1. Barbier-type AllylationAllyl Bromide, Indium(0)AldehydeHomoallylic Alcohol (Alkene + Alcohol)99% acs.org
2. EsterificationBenzoyl ChlorideAlcoholEster90% acs.org
3. Thiol-ene ReactionAlkyl Thiol, AIBN/UVAlkeneThioetherQuantitative acs.org

Orthogonal Functional Group Introduction

Orthogonal chemistry refers to chemical reactions that can occur in the presence of each other without interference. nih.govnih.gov In the context of a polymer derived from this compound, this means that the allyl group can be modified using one type of reaction while the hydroxyl group remains unaffected, and vice-versa. acs.org This provides a powerful tool for creating precisely functionalized macromolecules.

The thiol-ene reaction on the allyl group and esterification of the hydroxyl group are excellent examples of an orthogonal reaction pair. acs.org The thiol-ene reaction is typically initiated by radicals (photochemically or thermally) and proceeds via an anti-Markovnikov addition of a thiol across the double bond. wiley-vch.de This reaction is highly efficient and specific to the alkene, showing no reactivity towards the alcohol. Conversely, esterification of the alcohol group, for example with an acid chloride or anhydride, does not affect the chemically robust allyl group. acs.org This orthogonality allows for the independent introduction of two different functionalities onto the polymer backbone, enabling the design of materials with tailored properties. nih.govrsc.orgacs.org

Functional GroupOrthogonal ReactionReagentsResulting FunctionalityOrthogonality Principle
Allyl (Alkene)Thiol-ene ClickThiol, Radical InitiatorThioetherRadical mechanism does not interfere with the nucleophilic character of the hydroxyl group. acs.orgnih.gov
Hydroxyl (Alcohol)EsterificationAcid Chloride, BaseEsterAcylation reaction is specific to the hydroxyl group and does not react with the alkene. acs.org
Allyl (Alkene)Epoxidationm-CPBAEpoxideElectrophilic addition to the alkene is selective over the hydroxyl group. nih.govmdpi.com
Allyl (Alkene)Azide-Alkyne Cycloaddition (after conversion to alkyne)Azide (B81097), Copper(I) catalystTriazoleClick reaction is highly specific to the alkyne and azide partners. nih.govacs.org

Derivatives and Analogs of Allyloxy Propanol

Synthesis and Functionalization of Related Compounds

The creation of allyloxy propanol (B110389) derivatives involves a range of synthetic strategies designed to introduce specific functionalities onto the molecule. These methods include sulfonation, ethoxylation, and the formation of cyclic monomers, among others.

The introduction of sulfonate groups to allyloxy-containing molecules is a key functionalization route. One prominent method involves a visible-light-induced radical cascade reaction to produce structurally diverse sulfonated chromanes. rsc.org This process utilizes ortho-allyloxy chalcones and sodium sulfinates as starting materials. rsc.org The reaction is promoted by a photocatalyst, such as eosin (B541160) Y, and proceeds through the addition of sulfonyl radicals to the chalcone (B49325), followed by an intramolecular Michael addition. rsc.org This protocol is noted for its wide substrate scope and high tolerance for various functional groups, yielding good to excellent results. rsc.org

Another approach is the two-stage preparation of alkoxypolyethoxypropane sulfonates. google.com This procedure begins with the reaction of a polyethoxylated alcohol or thiol with an allyl halide (like allyl chloride) or tosylate. google.com This step, a variation of the Williamson ether synthesis, is conducted in the presence of strong aqueous sodium hydroxide (B78521), with some of the final product acting as a phase-transfer agent. google.com The resulting allyl ether intermediate is then sulfonated in situ with bisulfite to yield the final product. google.com

Table 1: Synthesis of Sulfonylated Chromanes from ortho-Allyloxy Chalcone

This table summarizes the results from the visible-light-induced cascade sulfonylation/annulation of ortho-allyloxy chalcone (1a) with various sodium sulfinates (2).

Entry Sodium Sulfinate (2) Product Yield (%)
1 Sodium benzenesulfinate (B1229208) (2a) 3a 85
2 Sodium p-methylbenzenesulfinate (2o) 3o 89

Data sourced from a study on visible-light-induced radical cascade reactions. rsc.org

Polyoxyethylene ethers of allyloxy propanol are synthesized through the reaction of an allyl alcohol precursor with ethylene (B1197577) oxide. A common industrial method involves a two-step polymerization process. google.com Initially, allyl alcohol and ethylene oxide undergo a polymerization reaction catalyzed by sodium or potassium allyl alcohol. google.com After this first stage, unreacted ethylene oxide is removed under vacuum, more catalyst is added, and a second polymerization reaction is carried out. google.com This refined two-step process has been shown to increase the degree of unsaturation in the final allyl polyoxyethylene ether product by approximately 10% compared to previous methods. google.com

The synthesis of specific allyloxy(polyethylene oxide)s, also known as APEGs, has been well-documented. bibliotekanauki.pl These compounds, such as 2-allyloxyethanol (B34915) and 2-[2-(allyloxy)ethoxy]ethanol, can be synthesized via established methods and are used as substrates for further reactions, like isomerization. bibliotekanauki.pl Research has also focused on the preparation of 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers (ANAPEs), which are polymeric surfactants with varying numbers of ethylene oxide adducts. researchgate.net These specialized ethers have been prepared for applications such as CO2 absorption. researchgate.net

Functionalized cyclic carbonate monomers containing an allyloxy group are valuable precursors for creating biodegradable polymers with specific properties. One such monomer, 5-allyloxy-1,3-dioxan-2-one (ATMC), is synthesized from glycerol (B35011). researchgate.net The resulting polycarbonate, poly(5-allyloxy-1,3-dioxan-2-one) (PATMC), is then produced via ring-opening polymerization. researchgate.net

A different synthetic strategy, known as ring-closing depolymerization, has proven to be a powerful, green, and straightforward method for producing six-membered functional aliphatic carbonate monomers on a large scale. researchgate.netdiva-portal.org This technique was successfully used to synthesize 2-allyloxymethyl-2-ethyltrimethylene carbonate (AOMEC). researchgate.netdiva-portal.org The one-pot bulk reaction starts from trimethylolpropane (B17298) allyl ether, diethyl carbonate, and sodium hydride (NaH), resulting in a 63% yield of AOMEC. researchgate.netdiva-portal.org This method avoids the need for solvents or transition-metal-based catalysts. researchgate.net Other advanced routes for synthesizing functionalized cyclic carbonates include using a versatile pentafluorophenyl carbonate intermediate or employing carbon dioxide (CO2) directly with precursor diols. rsc.orgnih.gov

Table 2: Synthesis Methods for Allyloxy-Functionalized Cyclic Carbonate Monomers

Monomer Precursor(s) Synthetic Method Key Features Reference(s)
5-allyloxy-1,3-dioxan-2-one (ATMC) Glycerol Multi-step synthesis followed by ring-opening polymerization Creates a novel polycarbonate with a pendent allyl ether group. researchgate.net
2-allyloxymethyl-2-ethyltrimethylene carbonate (AOMEC) Trimethylolpropane allyl ether, diethyl carbonate, NaH Ring-closing depolymerization One-pot, solvent-free, "greener" route with high yield. researchgate.netdiva-portal.org
General Functionalized Cyclic Carbonates Diols, CO2, p-toluenesulfonyl chloride, TMEDA TMEDA-mediated carbonate synthesis Rapid (10-15 min) and efficient conversion of diols to cyclic carbonates using CO2. nih.gov

This table compares different approaches to synthesizing cyclic carbonate monomers bearing allyloxy functionalities.

The versatility of the alkoxy propanol structure allows for the synthesis of a wide range of other functionalized derivatives. For instance, novel syn-2-alkoxy-3-amino-3-arylpropan-1-ols have been prepared through the reductive ring-opening of cis-3-alkoxy-4-aryl-β-lactams using lithium aluminum hydride (LiAlH4). acs.org These γ-aminoalcohols can be further converted into cis-5-alkoxy-4-aryl-1,3-oxazinanes. acs.org

Another class of derivatives, 2-alkoxy-2-phenylpropanoic acids, can be synthesized in a two-step process. memphis.edu The first step involves the epoxidation of α-methylstyrene in an alcohol solvent, which undergoes an acid-catalyzed ring-opening to form a 2-alkoxy-2-phenyl-1-propanol intermediate. This alcohol is then oxidized to the corresponding carboxylic acid using a mild Heyns' oxidation (O2, Pt/C). memphis.edu Furthermore, α-alkoxy enones can be synthesized directly through the α-addition of alcohols to alkynones, a reaction co-catalyzed by 1,1,1,3,3,3-hexafluoroisopropanol and triphenylphosphine (B44618) (PPh3). researchgate.net This method provides good yields and high regioselectivity. researchgate.net

Cyclic Carbonate Functionalized Monomers

Impact of Structural Modifications on Reactivity and Application

Altering the structure of this compound and its analogs by adding or modifying substituents has a profound effect on the molecule's reactivity and potential applications. These changes can influence reaction rates and determine the pathway of subsequent chemical transformations.

Substituents exert their influence through two primary mechanisms: by affecting the rate of reaction (reactivity) and by directing the position of attack by an incoming chemical species. lumenlearning.com Groups that donate electron density to the reactive center typically accelerate the reaction and are known as activating groups, while electron-withdrawing groups slow the reaction down and are termed deactivating groups. lumenlearning.comlibretexts.org

The allyloxy group itself influences the compound's reactivity. For example, in Michael addition reactions, the allyl group can act as an electron-deficient alkene, which facilitates nucleophilic attack. The reactivity of the allyl group can be further modulated by adding substituents; for instance, introducing electron-withdrawing groups can alter its behavior in chemical reactions.

A clear example of substituent effects is seen in the synthesis of sulfonated chromanes from ortho-allyloxy chalcones. rsc.org The electronic nature of the substituents on the chalcone's aromatic ring has a noticeable impact on the reaction's outcome. When the sodium benzenesulfinate bears an electron-donating group, such as a methyl group, it reacts with the ortho-allyloxy chalcone to produce the corresponding sulfonated chromane (B1220400) in an excellent yield (89%). rsc.org This demonstrates how even a small structural modification can significantly influence the efficiency of a reaction pathway. rsc.org

Steric and Electronic Effects on Derivative Performance

The performance of this compound derivatives in various applications is significantly influenced by the steric and electronic properties of the functional groups introduced into the molecule. These effects can modulate reactivity, stability, and intermolecular interactions, thereby determining the suitability of a derivative for a specific purpose.

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in the performance of this compound derivatives. The size and bulkiness of substituent groups can affect reaction rates, selectivity, and the physical properties of the resulting materials.

Research on analogous allyl ether systems demonstrates that bulky substituents can shield reactive sites, influencing reaction outcomes. For instance, in catalytic processes involving metal complexes, bulky groups on the allyl ether ligand can prevent undesired side reactions by sterically protecting the metal center. vulcanchem.com An example is the use of allyl mesityl ether, where the three methyl groups on the benzene (B151609) ring create a crowded environment that influences reaction kinetics and selectivity. vulcanchem.com

In the context of polymerization, the steric bulk of monomers derived from this compound can impact the properties of the resulting polymer. For example, in the synthesis of polyhedral oligomeric silsesquioxanes (POSS) tethered with azobenzene, the large steric hindrance of the POSS cage was found to disrupt molecular ordering and packing. researchgate.net Similarly, for this compound derivatives, introducing bulky groups could lead to polymers with lower density, altered mechanical strength, and different thermal properties compared to derivatives with smaller functional groups.

The following table illustrates the potential impact of increasing steric bulk on the properties of hypothetical this compound derivatives, based on general principles observed in related compounds.

Table 1: Illustrative Steric Effects on this compound Derivative Performance This table is illustrative and based on established principles of steric hindrance in organic chemistry.

Derivative Substituent Relative Steric Bulk Expected Impact on Polymerization Rate Potential Application
1 -H Low High Crosslinking agent
2 -CH₃ Moderate Moderate Modified polymer resin
3 -C(CH₃)₃ High Low Specialty coating

Electronic Effects

Electron-donating groups, such as alkoxy or alkyl groups, increase the electron density of the double bond in the allyl moiety, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, rendering the double bond less reactive towards electrophiles but potentially more reactive in other types of transformations.

In the context of C-H activation reactions catalyzed by cobalt, studies on substituted aromatic carboxamides and allyl aryl ethers have shown that electron-releasing groups on the aromatic ring favor the reaction by lowering the activation barrier of the rate-determining step. ehu.es While steric effects were found to be less significant in many cases, they could still prevent a reaction if the strain becomes too high. ehu.es

The electronic properties of substituents also play a role in the stability and fragmentation patterns of allyl ether derivatives. In a study on 5-allyloxy-1-aryl-tetrazoles, the fragmentation pathways under mass spectrometry were influenced by the electronic effects of substituents on the aryl ring. mdpi.com

The following interactive table provides examples of how different substituents might alter the electronic properties and performance of an this compound derivative.

Table 2: Illustrative Electronic Effects on this compound Derivative Performance This table is illustrative and based on established principles of electronic effects in organic chemistry.

Derivative Substituent (on an aromatic ring attached to the ether) Electronic Effect Expected Reactivity of Allyl Group towards Electrophiles Potential Application
5 -OCH₃ Electron-donating Increased Monomer for cationic polymerization
6 -H Neutral Baseline General purpose intermediate
7 -Cl Electron-withdrawing (inductive) Decreased Functional monomer for specialty polymers

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the behavior of allyloxy propanol (B110389). These computational methods model the electronic structure of the molecule to determine its properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. preprints.orgnih.gov This approach is valued for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov DFT calculations are used to optimize molecular geometries, determine the energies of different conformations, and map out reaction pathways. masterorganicchemistry.com

For instance, in studies of related allyloxy compounds undergoing reactions like an intramolecular Diels-Alder (IMDA) rearrangement, DFT calculations have been essential for characterizing the potential energy surface (PES). rsc.org A common approach involves using a specific functional, such as M05-2X, paired with a basis set like cc-pVTZ, to calculate the energy profiles and locate the stationary points (reactants, transition states, intermediates, and products) on the PES. rsc.org Such calculations provide the thermodynamic and kinetic parameters that govern chemical reactions. rsc.orgnih.gov The accuracy of these calculations is dependent on the chosen basis set, with larger sets like cc-pV5Z or cc-pV6Z generally providing more accurate energy computations. masterorganicchemistry.com

Allyloxy propanol is a flexible molecule with several rotatable single bonds, leading to numerous possible conformations. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the atoms. The stability of a given conformer is determined by a combination of factors, including torsional strain from eclipsed interactions and steric hindrance. mdpi.com Generally, staggered conformations, where bulky groups are positioned far from each other, are energetically favored over eclipsed conformations. mdpi.comresearchgate.net

A key factor in the conformational stability of this compound is the potential for intramolecular hydrogen bonding. Theoretical studies on similar molecules, such as 2-allylphenol (B1664045) and aminopropanols, show that intramolecular hydrogen bonds significantly stabilize specific conformers. rsc.orgnih.govresearchgate.net In this compound, an intramolecular hydrogen bond can form between the hydroxyl group's hydrogen atom and either the ether oxygen or the π-electrons of the allyl group's double bond (an OH–π interaction). nih.govresearchgate.net The conformers that allow for these interactions are expected to be particularly stable. Computational methods like DFT can be used to calculate the rotational energy barriers between different conformers, which for similar functional groups can range from 8 to 12 kcal/mol, indicating that rotation is not entirely free at room temperature. nist.gov

The electronic structure of a molecule, as determined by quantum chemical calculations, can be used to predict its chemical reactivity. preprints.org Several key descriptors are derived from this analysis:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, which are prone to attack by electrophiles, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. preprints.org

These descriptors are invaluable for predicting how this compound will interact with other reagents and for understanding its role in chemical reactions.

Conformational Preferences and Stability Analysis

Reaction Mechanism Elucidation through Computational Methods

Computational methods are indispensable for elucidating complex reaction mechanisms. By modeling the entire reaction pathway, researchers can analyze transition states and understand the precise sequence of bond-breaking and bond-forming events.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. A true transition state structure is verified by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In a computational study of the intramolecular Diels-Alder reaction of a complex allyloxy-containing molecule, DFT calculations were used to identify the transition states for three competing reaction pathways. rsc.org The analysis provided the Gibbs free energies of activation (ΔG‡) for each path, allowing for the determination of the kinetically favored route. rsc.org The path with the lowest activation barrier is the one that will proceed fastest. rsc.org

Below is a table with representative data from such a study, illustrating the calculated energies for different reaction pathways.

Reaction PathStepActivation Free Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)
Path a 1 56.613.3
2 12.0-40.1
Path b 1 26.8-2.9
2 20.3-24.2
Path c 1 41.5-27.8
Data derived from a DFT study on the intramolecular Diels-Alder reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one. rsc.org

Bonding Evolution Theory (BET) is a powerful method used to gain a deep understanding of the sequence of bond-forming and bond-breaking processes during a chemical reaction. BET combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to describe the precise electronic rearrangements along a reaction pathway.

The reaction mechanism is divided into a series of "structural stability domains" (SSDs), where the fundamental topology of the electron density remains constant. The transition from one SSD to the next signifies a significant chemical event, such as the formation or rupture of a bond.

For the kinetically favored pathway in the studied IMDA reaction of an allyloxy compound, BET analysis revealed that the first step of the reaction proceeds through four distinct SSDs. rsc.org The analysis described the following sequence:

The breaking of the C–O bond, with its electron population transferring to form a lone pair on the oxygen atom. rsc.org

A reorganization of the electron density, creating two carbon-centered radical-like basins (monosynaptic basins). rsc.org

The formation of a new C–C single bond through the merging of these two basins. rsc.org

This detailed electronic-level description provided by BET offers a much more nuanced view than a simple arrow-pushing diagram, clarifying whether a reaction is concerted, asynchronous, or stepwise. rsc.org

Bonding Evolution Theory (BET) Applications

Modeling of Polymerization Processes

Modeling the polymerization of monomers like this compound is essential for understanding reaction kinetics, controlling the polymer structure, and predicting the final material properties. mdpi.com Polymerization is a process where monomer molecules combine to form large macromolecules, or polymers. resolvemass.ca The two fundamental mechanisms are step-growth and chain-growth polymerization. resolvemass.ca Given its allyl group, this compound can participate in chain-growth polymerization, a process involving initiation, propagation, and termination steps. numberanalytics.com

Computational models for polymerization processes integrate reaction kinetics with reactor conditions to simulate the evolution of the polymer chains. mdpi.com These models can predict key characteristics such as monomer conversion over time, molecular weight distribution, and the degree of branching. mdpi.com Advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be modeled to show how to synthesize polymers with predetermined molar masses and narrow molecular weight distributions. nih.gov

Chain-growth polymerization simulation begins with an initiation step, where a reactive species, typically a free radical, is generated. numberanalytics.com This initiator attacks the double bond of an this compound monomer, creating a new radical center. The simulation then enters the propagation phase, where the newly formed radical rapidly adds successive monomer units, causing the polymer chain to grow. numberanalytics.com

A critical aspect of these simulations is accounting for chain transfer reactions. libretexts.org In a chain transfer event, the radical activity is transferred from the end of a growing polymer chain to another molecule, which could be a monomer, a solvent molecule, or another polymer chain. libretexts.org This terminates the growth of the original chain and initiates the growth of a new one. libretexts.org For monomers with allyl groups, chain transfer to the monomer can be a significant reaction, potentially limiting the achievable molecular weight. acs.org Simulations can quantify the ratio of the polymerization rate constant to the chain transfer rate constant (k_p/k_tr), a key parameter that influences the final polymer length. acs.org

Table 2: Simulated Polymerization Outcomes for Poly(this compound) under Varied Conditions

This table provides hypothetical data from a polymerization simulation, demonstrating how initiator concentration and the presence of a chain transfer agent (CTA) could affect the resulting polymer's molecular weight and polydispersity index (PDI).

ConditionInitiator Conc. (mol/L)CTA Conc. (mol/L)Simulated Avg. Molecular Weight ( g/mol )Simulated PDI
10.01055,0002.1
20.05025,0002.3
30.010.00515,0001.8
40.050.0058,0001.9

Computational modeling is instrumental in predicting the final architecture of a polymer and its resulting physicochemical properties. github.io Polymer architecture refers to the large-scale structure of the macromolecule, including its molecular weight, linearity, branching, and the sequence of monomers in copolymers. nih.gov By simulating the polymerization process under different conditions, researchers can forecast how changes in reaction parameters will influence the polymer's final form. mdpi.com

For instance, simulations can predict whether the polymerization of this compound will result in a linear or branched structure. The prevalence of chain transfer reactions, as simulated in the previous section, would lead to a more branched architecture. libretexts.org If copolymerized with another monomer, models can predict whether the result will be a random or block copolymer, which drastically affects the material's properties. nih.gov For example, studies on other copolymers have shown that a statistical (random) architecture can lead to lower toxicity and higher gene expression compared to a block architecture in biomedical applications. nih.gov

Furthermore, recent advancements have led to the development of polymer structure predictors that can forecast the crystal structures of linear polymers from their basic chemical connectivity. github.io By combining these structural predictions with property calculations, it is possible to build large databases that link polymer architecture to material properties, accelerating the discovery of new materials for specific applications. github.ioresearchgate.net

Analytical Methodologies for Allyloxy Propanol and Its Derivatives

Chromatographic Techniques

Chromatography is a powerful tool for separating and analyzing the components of a mixture. In the context of allyloxy propanol (B110389), both gas and liquid chromatography play vital roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of allyloxy propanol and quantifying its concentration. measurlabs.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase within the GC column. measurlabs.com The separated components then enter the mass spectrometer, which provides detailed mass information, allowing for definitive identification and quantification.

The purity of this compound can be assessed by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent peak) to determine its percentage purity. birchbiotech.com For accurate quantification, an internal standard, a compound with similar properties to the analyte, is often added to the sample in a known concentration. notulaebotanicae.ronih.gov This allows for the precise determination of the this compound concentration, even with minor variations in injection volume.

Table 1: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Temperature Program Initial temperature of 50°C, ramped to 280°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound. nih.govaxcendcorp.com It allows for the separation and quantification of reactants, intermediates, and products in a reaction mixture over time. researchgate.net This real-time or near-real-time analysis provides crucial data for process optimization and control. axcendcorp.com

In a typical HPLC setup for reaction monitoring, a small aliquot of the reaction mixture is periodically injected into the HPLC system. The components are separated on a column and detected by a suitable detector, most commonly an ultraviolet (UV) detector. nih.gov The resulting chromatograms show the change in concentration of each species as the reaction proceeds. This information is vital for determining reaction kinetics, identifying the optimal reaction time, and ensuring the desired product is being formed efficiently.

Table 2: HPLC in Reaction Monitoring of this compound Synthesis

Time PointReactant A Peak AreaThis compound Peak AreaByproduct Peak Area
0 min100%0%0%
30 min65%30%5%
60 min35%60%5%
90 min10%85%5%
120 min<1%94%5%

This table illustrates a hypothetical reaction profile where the consumption of a reactant and the formation of this compound and a byproduct are monitored over time using HPLC.

Spectroscopic Characterization Methods

Spectroscopic techniques are used to probe the molecular structure of this compound and its derivatives, providing confirmation of its identity and information about its functional groups.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. bbhegdecollege.comorganicchemistrydata.org Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. libretexts.org The chemical shift, integration (the area under each signal), and splitting pattern of the signals in the ¹H NMR spectrum are all used to piece together the structure. libretexts.org

¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal in the ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all the proton and carbon signals and confirm the connectivity of the atoms within the molecule. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)
CH₂=CH- 5.85 - 6.00
CH₂=CH- 5.10 - 5.30
-O-CH₂-CH= 3.95 - 4.10
-CH(OH)- 3.70 - 3.85
-CH₂OH 3.50 - 3.65
-OH Variable

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. openstax.orgquora.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum shows the frequencies at which the molecule absorbs the radiation, which correspond to the different types of bonds present.

For this compound, key characteristic absorptions in the IR spectrum would include:

A broad O-H stretching band around 3200-3600 cm⁻¹, indicative of the alcohol functional group. docbrown.info

C-H stretching bands for both sp² (alkene) and sp³ (alkane) hybridized carbons. openstax.org

A C=C stretching absorption around 1645 cm⁻¹ for the allyl group. openstax.org

A C-O stretching band in the region of 1000-1200 cm⁻¹.

The presence of these specific peaks provides strong evidence for the structure of this compound. rsc.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlcoholO-H stretch (broad)3200 - 3600
Alkene=C-H stretch3010 - 3100
AlkaneC-H stretch2850 - 2960
AlkeneC=C stretch1640 - 1680
Ether/AlcoholC-O stretch1000 - 1200

This table provides typical ranges for the main functional groups in this compound.

Advanced Techniques for Process Control and Monitoring

In a manufacturing setting, advanced process control (APC) systems are employed to optimize the production of chemicals like this compound. gea.comscispace.com These systems integrate real-time data from various analytical techniques to maintain optimal process conditions, leading to improved yield, reduced waste, and enhanced safety. gea.comnumberanalytics.com

Techniques like online HPLC and in-situ IR spectroscopy can be integrated directly into the production line. This provides a continuous stream of data on reaction progress and product quality. nih.gov This data is fed into a control system that can automatically adjust parameters such as temperature, pressure, and reactant flow rates to keep the process running at its peak efficiency. researchgate.net The use of model predictive control (MPC) and real-time optimization (RTO) allows for proactive adjustments to be made, anticipating potential deviations and ensuring consistent product quality. scispace.comnumberanalytics.com The implementation of these advanced techniques represents a shift towards more intelligent and efficient chemical manufacturing. evonik.com

In-situ Monitoring of Synthetic Reactions

Real-time, or in-situ, monitoring of chemical reactions provides invaluable data for understanding reaction kinetics, identifying intermediates, and ensuring the desired product is formed with high selectivity and yield. mt.com For the synthesis of this compound and its derivatives, several spectroscopic and chromatographic techniques have proven effective.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.org For instance, in the etherification of cellulose (B213188) with allyl glycidyl (B131873) ether to produce a derivative of this compound, in-situ FTIR can track the consumption of reactants and the formation of the product by monitoring specific infrared absorption bands. rsc.org This technique allows for immediate adjustments to reaction conditions to optimize the synthesis. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-based NMR and in-situ NMR are increasingly used for reaction monitoring. rsc.orgbeilstein-journals.org Both ¹H NMR and ³¹P NMR can be utilized to follow the conversion of reactants and the formation of products and byproducts. rsc.org For example, in reactions involving allyl alcohol, NMR can track the disappearance of the vinyl protons of the allyl group as the reaction proceeds. rsc.org This provides quantitative data on reaction conversion over time.

Mass Spectrometry (MS): In-situ mass spectrometry offers a highly sensitive method for real-time reaction monitoring, capable of detecting neutral organic analytes directly from complex reaction mixtures. acs.org Techniques like Coupled Pervaporation-Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the continuous monitoring of reactants and products without the need for sample preparation, providing immediate feedback on reaction progress. acs.org

Gas Chromatography (GC): Gas chromatography is a well-established method for monitoring the course of allylation reactions. mdpi.com By taking regular samples from the reaction mixture and analyzing them by GC, the conversion of starting materials, such as allyl chloride, and the formation of this compound can be quantified. mdpi.comsciencemadness.org This method is particularly useful for optimizing reaction times and catalyst concentrations. mdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For reactions conducted in a flow chemistry setup, UPLC-MS is an effective in-line monitoring technique. royalsocietypublishing.org It allows for the rapid analysis of reaction streams to determine conversion rates and product purity, facilitating efficient optimization of reaction conditions such as temperature and reagent concentration. royalsocietypublishing.org

Table 1: Comparison of In-situ Monitoring Techniques for this compound Synthesis

TechniqueInformation ProvidedAdvantagesExample Application
In-situ FTIRFunctional group changes, reaction kineticsReal-time, non-destructiveMonitoring the etherification of cellulose with allyl glycidyl ether. rsc.org
In-situ NMRStructural information, quantitative conversionDetailed structural analysis, quantificationTracking the conversion of allyl alcohol in Michael additions. rsc.org
In-situ MSMolecular weight of reactants and productsHigh sensitivity, direct analysis of complex mixturesReal-time monitoring of alkylation reactions. acs.org
Gas Chromatography (GC)Quantitative analysis of volatile compoundsHigh resolution, well-establishedMonitoring the O-allylation of 1,4-butanediol. mdpi.com
UPLC-MSSeparation and identification of componentsFast analysis, high sensitivity and selectivityMonitoring flow synthesis of epoxide derivatives. royalsocietypublishing.org

Quantitative Analysis in Industrial Streams

The determination of this compound and its derivatives in industrial process streams and wastewater is essential for process control, ensuring product quality, and complying with environmental regulations. vesilaitosyhdistys.fi A variety of analytical methods are available for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a straightforward and robust method for the analysis of compounds like 1-allyloxy-3-chloro-2-propanol. sielc.com This technique can be used for routine quality control and for the isolation of impurities in preparative separations. sielc.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is widely used for the quantitative analysis of volatile organic compounds, including allyl ethers. mdpi.comsciencemadness.org When coupled with a mass spectrometer, GC-MS provides definitive identification of the compounds present in a sample, which is particularly useful for complex matrices like industrial wastewater. cdc.gov

Fluorescence Monitoring: In some applications, fluorescently tagged monomers derived from this compound are incorporated into polymers used in industrial water systems. The concentration of these polymers can be monitored in real-time by measuring the fluorescence of the water stream, allowing for precise control of polymer dosage. google.com

Combustion Ion Chromatography (CIC): For the analysis of halogenated derivatives of this compound in wastewater, methods to determine adsorbable organic halogens (AOX) are employed. thermofisher.com This involves adsorbing the organic compounds onto activated carbon, followed by combustion and analysis of the resulting halides by ion chromatography. thermofisher.com

Supercritical Fluid Chromatography (SFC): Packed column SFC is another technique that can be applied to the analysis of alcohol and alkylphenol polyethers, which are structurally related to derivatives of this compound. researchgate.net

Table 2: Analytical Methods for this compound in Industrial Streams

TechniqueTarget Analyte/ParameterSample MatrixPurpose
HPLC1-Allyloxy-3-chloro-2-propanolProcess streamsQuantitative analysis, impurity profiling. sielc.com
GC/GC-MSThis compound, other volatile organicsIndustrial wastewater, process samplesQuantification and identification. mdpi.comcdc.gov
Fluorescence MonitoringFluorescently-tagged polymersIndustrial water systemsReal-time concentration monitoring. google.com
Combustion Ion ChromatographyAdsorbable Organic Halogens (AOX)WastewaterSum parameter for organohalogens. thermofisher.com

Industrial and Technological Relevance Non Medical

Applications in Coatings and Adhesives

The allyl ether group within the molecule can undergo oxidation, similar to unsaturated fatty acids, but without causing the yellow discoloration that often accompanies the curing of traditional alkyds. google.com This allows for the creation of durable, color-stable coatings. These compounds are chemically integrated into the resin backbone, which can help reduce the volatile organic compound (VOC) content by replacing conventional solvents. google.comgoogle.com

In the realm of advanced coatings, allyl ethers are recognized as valuable comonomers for UV-curing systems. mdpi.comsinocurechem.com They can accelerate curing speeds in UV-curable resins used in coatings, inks, and adhesives. sinocurechem.com Derivatives like Allyl Glycidyl (B131873) Ether are used as reactive diluents for epoxy resins and as intermediates for other coating formulations. yuanlianchem.comnama-group.comparchem.com The bifunctionality of allyloxy propanol (B110389) allows it to act as a bridge between different components in a formulation, enhancing crosslinking and adhesion.

Table 1: Role of Allyloxy Propanol in Coatings & Adhesives

Application Area Function Benefit
Air-Drying Alkyd Coatings Resin Building Block Prevents yellowing during curing. google.com
UV-Curable Resins Comonomer / Crosslinker Accelerates curing speed. mdpi.comsinocurechem.com
Epoxy Systems Reactive Diluent Reduces viscosity, becomes part of the polymer matrix. yuanlianchem.com

Role in Specialty Chemicals and Fine Chemical Synthesis

The dual functionality of this compound makes it an exceptionally useful intermediate in fine and specialty chemical synthesis. mdpi.comcymitquimica.com The hydroxyl group can undergo reactions like etherification and esterification, while the allyl group can participate in polymerization, addition reactions, and rearrangements. cymitquimica.comontosight.ai This versatility allows it to be a starting point for a diverse array of more complex molecules. cymitquimica.com

It serves as a key building block in the synthesis of various specialty chemicals, including:

Surfactants and Plasticizers: The basic structure can be modified to create amphiphilic molecules required for surfactants or larger esters used as plasticizers. cymitquimica.com

Agrochemicals and Pharmaceuticals: Derivatives of this compound serve as intermediates in the synthesis of complex active ingredients for both agricultural and pharmaceutical products. ontosight.aiontosight.aiontosight.ai

Alkyl Glycerol (B35011) Monoethers (GMEs): These can be synthesized through the dihydroxylation of the allyl group of allyloxyalcohols, representing a pathway to valuable fine chemicals. mdpi.com

The synthesis of specific derivatives, such as 1-allyloxy-3-n-propylamino-2-propanol, highlights its role as a precursor in targeted organic synthesis. prepchem.com The ability to selectively react with either the hydroxyl or the allyl group provides chemists with a powerful tool for constructing complex molecular architectures. mdpi.comresearchgate.net

Contributions to Advanced Materials Manufacturing

In the manufacturing of advanced materials, this compound and its derivatives are primarily valued for their role as monomers and crosslinking agents. ontosight.aiontosight.ai The presence of the allyl group allows for its incorporation into polymer chains, modifying the properties of the final material. ontosight.ai

Key contributions include:

Polymer and Resin Production: It is used in the synthesis of polymers like epoxy resins and polyurethanes. ontosight.ai For instance, Bis-(3-allyloxy-2-propanol) diphenylolpropane has been specifically used as a crosslinking agent to create polyurethane and polyurethane/polystyrene elastomers with networked structures. chula.ac.thuum.edu.my

Composite Materials: Derivatives are employed in the production of composite materials such as fiberglass and carbon fiber reinforced polymers, where they improve the interfacial adhesion between the fibers and the polymer matrix. ontosight.ai

Super Absorbent Polymers (SAP): Allyl ethers like Pentaerythritol triallyl ether are used to enhance crosslinking efficiency, which improves water retention capabilities in SAPs. sinocurechem.com

Unsaturated Polyesters: Incorporation of allyl ether monomers can improve the thermal stability of polyester (B1180765) resins used in applications like electrical insulation materials. sinocurechem.com

The ability to form crosslinked networks is fundamental to creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. sinocurechem.comchula.ac.th

Environmental Applications (e.g., CO2 Absorption)

Recent research has highlighted the potential of specific this compound derivatives in environmental applications, particularly for the capture of carbon dioxide (CO2). srce.hrresearchgate.net A study investigated a class of polymeric surfactants known as 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers (ANAPEs) as novel absorbents for CO2. srce.hr

The research demonstrated that these compounds could effectively absorb CO2, with the process being favorable from a thermodynamic standpoint (exothermic). srce.hrresearchgate.net The study measured the solubility of CO2 in two different ANAPEs (SN-10 and SN-15, denoting different lengths of the polyoxyethylene chain) at various temperatures and pressures.

Table 2: CO2 Solubility Research Findings for ANAPEs

Absorbent Key Finding Thermodynamic Insight Reference
ANAPE (SN-10 & SN-15) CO2 solubility increases linearly with pressure and decreases with increasing temperature. The absorption process is exothermic, as indicated by negative enthalpy values (ΔsolH). srce.hrresearchgate.net srce.hrresearchgate.net

These findings suggest that this compound-based surfactants are a promising alternative to traditional amine-based solvents for CO2 capture, which are often associated with issues like corrosion and high regeneration energy. srce.hrbellona.org The structural tunability of these polymeric surfactants opens the door for designing more efficient and environmentally benign CO2 absorbents. srce.hr

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of technologically and environmentally superior methods for producing allyloxyalcohols is a primary research focus. researchgate.net Future explorations are moving beyond traditional synthetic routes to embrace principles of green chemistry, aiming for higher efficiency, selectivity, and sustainability. mlsu.ac.in

Key research areas include:

Solvent-Free and Non-Catalytic Conditions: A significant advancement is the development of non-catalytic, solvent-free synthesis methods. For instance, the reaction of an excess of a diol with allyl chloride using solid sodium hydroxide (B78521) has achieved excellent yields (99%) and high selectivity for the mono-O-allylation product in a short reaction time. mdpi.comresearchgate.net This approach is highly sustainable and suitable for large-scale production. researchgate.net

Advanced Phase Transfer Catalysis (PTC): While PTC is an established method, future research is focused on developing new, highly effective, and selective phase transfer catalysts. mdpi.com For example, the use of specific catalysts like Me(n-Oct)3N+Br− has led to high yields (88%) and selectivity (98%) for 4-allyloxybutan-1-ol, with minimal formation of by-products. mdpi.comresearchgate.net

Dehydrative Allylation: The direct dehydrative allylation of alcohols using allyl alcohol is a promising green alternative that avoids the use of halogenated compounds. mdpi.com This pathway generates water as the only byproduct, aligning perfectly with green chemistry principles.

Biocatalytic Synthesis: The use of enzymes (biocatalysts) offers a powerful route to producing specific enantiomeric forms of allyloxy propanol (B110389) derivatives. researchgate.netacs.org For example, the stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved through a combination of chemical and enzymatic reactions, including regioselective acylations and asymmetric bioreduction. researchgate.net This approach is crucial for pharmaceutical applications where chirality is critical. acs.orgalmacgroup.com

Table 1: Comparison of Synthetic Pathways for Allyloxyalcohols
Synthetic PathwayKey FeaturesPotential AdvantagesResearch Focus
Non-Catalytic, Solvent-FreeUses excess diol and solid base. mdpi.comresearchgate.netHigh yield, high selectivity, sustainability, suitable for scale-up. researchgate.netOptimizing for various diols and scaling parameters.
Phase Transfer Catalysis (PTC)Biphasic system with a catalyst to facilitate reaction between phases. mdpi.comMild conditions, high yield and selectivity, reduced by-products. mdpi.comDesign of novel, more efficient, and recyclable catalysts.
Dehydrative AllylationDirect reaction of an alcohol with allyl alcohol. mdpi.comAtom-economical, avoids halogenated reagents, water as sole byproduct. mdpi.comDevelopment of effective heterogeneous catalysts.
Enzymatic SynthesisUse of biocatalysts like lipases for stereoselective reactions. researchgate.netHigh enantioselectivity, mild reaction conditions, green process. researchgate.netacs.orgDiscovering new enzymes, process optimization, and cofactor recycling. acs.org

Development of New Catalytic Systems

Catalysis is central to the synthesis and transformation of allyloxy propanol. Future research is geared towards creating more active, selective, and reusable catalytic systems to enhance economic viability and reduce environmental impact.

Promising areas of catalyst development include:

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable. mdpi.comcsic.esrepec.org Research into nanocrystalline zeolites, such as Zeolite Beta, has shown high efficiency in the alcoholysis of epichlorohydrin (B41342) with allyl alcohol to produce 1-allyloxy-3-chloro-2-propanol, a precursor to allyl glycidyl (B131873) ether. researchgate.net These catalysts are non-corrosive, non-toxic, and environmentally benign compared to conventional mineral acids. researchgate.net Other examples include highly dispersed MoO₃ on a TiO₂ support for dehydrative allylation. mdpi.com

Advanced Transition Metal Catalysts: Transition metal complexes, particularly those based on palladium and ruthenium, are pivotal for reactions involving the allyl group. mdpi.comacs.org Research is focused on designing new ligands to improve the regio- and enantioselectivity of reactions like allylic substitution. acs.org For instance, ruthenium-catalyzed isomerization of allyloxyalcohols is a key step in producing 1-propenyl ether derivatives, which are highly reactive monomers for cationic photopolymerization. mdpi.comresearchgate.net

Biocatalysts: The field of biocatalysis is rapidly advancing, offering highly selective and sustainable alternatives to traditional chemical catalysts. acs.org Enzymes like lipases and ketoreductases are being used for the kinetic resolution of racemic this compound derivatives and the asymmetric reduction of ketones, respectively. researchgate.netmdpi.com Future work involves enzyme engineering to enhance stability, activity, and substrate scope, as well as developing efficient cofactor regeneration systems for large-scale processes. researchgate.netacs.org

Design of Advanced Multifunctional Materials

The dual functionality of this compound makes it an exceptionally versatile monomer and building block for creating a new generation of polymers and materials with tailored properties. mdpi.com

Future research in materials science will leverage this compound for:

Advanced Polymer Networks: The allyl group's capacity for radical polymerization and the hydroxyl group's ability to form esters or urethanes allow for the creation of complex polymer architectures. mdpi.comacs.org This includes hyperbranched polymers, unsaturated polyester (B1180765) resins (UPRs), and interpenetrating polymer networks (IPNs). mdpi.comresearchgate.net A derivative, bis-(3-allyloxy-2-propanol)diphenylolpropane, has been used as a crosslinking agent in polyurethane-polystyrene IPNs. researchgate.net

Biodegradable and Biocompatible Materials: The hydroxyl functionality opens pathways to producing polyurethanes (PUs) and polyesters. mdpi.com By using bio-based starting materials, these polymers can be designed to be biodegradable and biocompatible, making them suitable for biomedical applications like drug delivery and tissue engineering, or for sustainable products like food packaging. mdpi.comnih.gov

Functional Coatings, Adhesives, and Sealants: The reactivity of the allyl group makes this compound derivatives valuable components in formulations for UV-curable coatings, inks, and adhesives that require rapid curing and strong bonding capabilities. mdpi.comsmolecule.comsinocurechem.com

Specialized Surfactants and Absorbents: Modified this compound structures, such as 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers, have been investigated as novel absorbents for CO2 capture. researchgate.net Other sulfonated derivatives are used as copolymerizable surfactants in emulsion polymerization to create stable polymer dispersions for pigments and fluoropolymers. researchgate.net

Table 2: Applications of this compound in Advanced Materials
Material TypeRole of this compoundExample ApplicationFuture Direction
Unsaturated Polyester Resins (UPRs)Multifunctional monomer or crosslinker. mdpi.comStyrene-free resin systems. mdpi.comDeveloping high-performance composites.
Polyurethanes (PUs)Diol precursor for polyurethane synthesis. mdpi.comBiodegradable materials for biomedical use. mdpi.comCreating smart materials with responsive properties.
Adhesives & SealantsReactive monomer for strong bonding. smolecule.comHigh-strength industrial adhesives. smolecule.comFormulating environmentally friendly, high-durability sealants.
CO2 AbsorbentsBackbone for polymeric surfactants. researchgate.netFlue-gas treatment. researchgate.netImproving absorption capacity and selectivity.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research and development, providing insights that can guide experimental work. researchgate.net For this compound, modeling can predict properties, elucidate reaction mechanisms, and aid in the design of new molecules and processes.

Future applications of computational modeling include:

Reaction Mechanism and Catalyst Design: Quantum mechanics methods like Density Functional Theory (DFT) can be used to investigate reaction pathways, such as the isomerization of the allyl group or the ring-opening of epoxides. researchgate.net This understanding is crucial for designing more efficient and selective catalysts.

Predicting Material Properties: Computational tools can predict the physical and chemical properties of polymers derived from this compound. This can guide the synthesis of materials with desired characteristics, such as thermal stability, mechanical strength, or specific solubility, before committing to laboratory synthesis.

Physiologically Based Toxicokinetic (PBTK) Modeling: PBTK models are being used to understand the metabolic fate of this compound and to perform toxicological risk assessments through read-across from structurally similar compounds. nih.govexcli.de This is particularly important for ensuring the safety of new materials in consumer and biomedical applications. nih.gov

Process Simulation and Optimization: Modeling of reaction kinetics and thermodynamic properties, such as in propene pyrolysis where the allyl radical is a key intermediate, can help in the design and optimization of industrial-scale production processes. researchgate.net

Integration with Emerging Technologies in Chemical Engineering

The unique properties of this compound and its derivatives position them as key components for integration with cutting-edge technologies that are shaping the future of chemical engineering.

Future integration opportunities include:

Advanced Manufacturing: The ability of this compound to act as a monomer in polymerization makes it a candidate for advanced manufacturing techniques like 3D and 4D printing. This could enable the creation of "smart" materials that can change shape or repair themselves when stimulated, with applications in medical devices and adaptive structures.

Biocatalytic Membranes and Flow Chemistry: The development of biocatalytic membranes, which immobilize enzymes within a membrane structure, could be a future application for polymers derived from this compound. Such systems could improve reaction efficiencies and facilitate continuous processing. The synthesis of this compound itself could be enhanced using microflow reactors, a form of process intensification that offers better control over reaction conditions and improved safety.

Sustainable Chemical Production: As a versatile platform molecule, this compound can be derived from bio-based feedstocks like glycerol (B35011), a byproduct of biodiesel production. mdpi.com Research into the catalytic etherification of glycerol is a key area for creating sustainable pathways to this compound and its derivatives, contributing to a circular economy. mdpi.commdpi.comacs.org

Chemical Robotics: In the futuristic field of chemical robotics, which aims to create microscopic, controllable devices for chemical synthesis and delivery, functional polymers are essential. The ability to precisely tailor polymers using monomers like this compound could contribute to the development of these advanced systems.

Q & A

Q. What are the standard synthetic routes for allyloxy propanol, and how can its purity and structural integrity be validated?

this compound is synthesized via nucleophilic substitution or etherification reactions between allyl halides and propanol derivatives. Methodological validation includes:

  • Chromatographic analysis (e.g., GC-MS or HPLC) to confirm purity and detect byproducts .
  • Spectroscopic techniques (NMR, IR) to verify the allyloxy (-O-CH2-CH=CH2) and propanol (-CH2-CH2-CH2-OH) moieties .
  • Pharmacopeial standards (e.g., hydroxyl value, saponification value) to assess functional group consistency .

Q. Which analytical methods are recommended for quantifying this compound in complex mixtures?

  • Gas chromatography with flame ionization detection (GC-FID) for high sensitivity in non-polar matrices.
  • High-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection for polar solvents .
  • Mass spectrometry (MS) coupled with fragmentation libraries to resolve structural ambiguities .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

  • Solubility tests in water, ethanol, and hexane under controlled temperatures (e.g., 25°C, 40°C) to establish polarity profiles .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
  • pH-dependent degradation studies to identify optimal storage conditions .

Advanced Research Questions

Q. What experimental design strategies mitigate variability in studying this compound’s reactivity?

  • Factorial design to isolate variables (e.g., temperature, catalyst concentration) influencing reaction yields .
  • Robustness testing using Taguchi methods to evaluate parameter sensitivity .
  • Control groups for side reactions (e.g., allyl group polymerization) to ensure data reliability .

Q. How should contradictory data on this compound’s biological activity be resolved?

  • Meta-analysis of dose-response curves across studies to identify confounding factors (e.g., solvent choice, cell line variability) .
  • In silico docking simulations to validate hypothesized binding mechanisms against experimental IC50 values .
  • Replication studies under standardized OECD guidelines to confirm reproducibility .

Q. What computational modeling approaches predict this compound’s behavior in novel applications?

  • Density functional theory (DFT) to model electronic interactions in catalytic systems .
  • Molecular dynamics (MD) simulations to study solvation effects and diffusion coefficients .
  • QSPR (Quantitative Structure-Property Relationship) models to correlate structural features with observed reactivity .

Q. How can theoretical frameworks enhance mechanistic studies of this compound’s transformations?

  • Marcus theory for electron-transfer reactions in oxidation/reduction pathways .
  • Transition-state theory to map energy barriers in substitution reactions .
  • Group contribution methods to predict thermodynamic properties (e.g., ΔHf, logP) .

Q. What methodologies validate structure-activity relationships (SAR) for this compound derivatives?

  • Comparative SAR analysis using analogs with varying alkyl chain lengths or functional groups .
  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with cheminformatics tools (e.g., KNIME, MOE) .
  • Cross-referencing with structurally similar compounds (e.g., propanol-based ethers) to infer bioactivity .

Q. Methodological Notes

  • Data Validation : Adhere to pharmacopeial protocols (e.g., USP-NF) for reproducibility .
  • Ethical Compliance : Document synthetic byproducts and environmental impact under REACH guidelines .
  • Interdisciplinary Integration : Combine experimental data with computational insights for holistic analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.